1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
Description
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Properties
IUPAC Name |
1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNICHETXGVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467264 | |
| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530740-47-7 | |
| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. The information is compiled from various chemical and scientific data sources to support research and development activities.
Core Physical Properties
This compound, a substituted acetonaphthone, possesses a unique set of physical characteristics relevant to its handling, storage, and application in chemical synthesis and pharmaceutical development. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₂ | [1][2] |
| Molecular Weight | 220.65 g/mol | [1][2] |
| CAS Number | 530740-47-7 | [1][2] |
| Appearance | Brown solid | [2] |
| Boiling Point | 380.3 °C at 760 mmHg | |
| Density | 1.333 g/cm³ | |
| Flash Point | 183.8 °C | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Storage Conditions | 0-8 °C | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, based on standard laboratory practices for the characterization of novel organic compounds, a general workflow can be outlined.
A general procedure for the synthesis of a substituted acetonaphthone, such as 2-acetyl-1-naphthol, involves the reaction of a methoxy naphthalene derivative with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent, followed by reflux. The resulting product is then purified and characterized.
The characterization of the synthesized compound would typically involve the following experimental procedures:
-
Melting Point Determination: A calibrated melting point apparatus would be used to determine the temperature range over which the solid compound transitions to a liquid.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final product.[2]
Logical Relationships in Compound Characterization
The process of characterizing a chemical compound like this compound follows a logical progression where the identity and purity of the synthesized compound are confirmed through a series of analytical techniques.
References
An In-Depth Technical Guide to 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone, also known as 2-acetyl-4-chloro-1-naphthol. It details its chemical structure, properties, synthesis, and potential applications, with a focus on providing actionable information for professionals in the fields of chemical research and drug development.
Chemical Structure and Properties
This compound is a substituted naphthalenone with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol .[1] The presence of a chloro group, a hydroxyl group, and an acetyl group on the naphthalene scaffold makes it a reactive and versatile intermediate in organic synthesis.
The structural arrangement of these functional groups allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules. It is typically a brown solid and is utilized as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the creation of agrochemicals, dyes, and specialty polymers.[2] Its reactivity is also being explored in studies related to enzyme inhibition and receptor binding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 530740-47-7 | [1] |
| Molecular Formula | C₁₂H₉ClO₂ | [1] |
| Molecular Weight | 220.65 g/mol | [1] |
| Appearance | Brown solid | |
| Synonyms | 2-Acetyl-4-chloro-1-naphthol |
Synthesis of this compound
The primary synthetic route to this compound is through the Fries rearrangement of 4-chloro-1-naphthyl acetate.[3] This reaction involves the intramolecular rearrangement of the acetyl group from the phenolic ester to the naphthalene ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][5] The reaction is selective for the ortho and para positions relative to the hydroxyl group. In the case of 4-chloro-1-naphthyl acetate, the rearrangement primarily yields the ortho-acetylated product, this compound.
Experimental Protocol: Fries Rearrangement of 4-Chloro-1-naphthyl Acetate
This protocol is a generalized procedure based on the Fries rearrangement of naphthyl acetates and should be optimized for specific laboratory conditions.[6]
Materials:
-
4-Chloro-1-naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous non-polar solvent (e.g., nitrobenzene, carbon disulfide, or 1,2-dichloroethane)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1-naphthyl acetate (1.0 equivalent) in the chosen anhydrous non-polar solvent.
-
Catalyst Addition: Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (1.1 to 2.5 equivalents) portion-wise to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture. The temperature is a critical parameter for selectivity; higher temperatures (above 100°C) generally favor the formation of the ortho product.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether.
-
Purification: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Logical Workflow and Diagrams
The synthesis of this compound can be visualized as a two-step process starting from 4-chloro-1-naphthol.
The core of the synthesis is the Fries rearrangement, a classic named reaction in organic chemistry.
Potential Applications in Research and Development
As a functionalized naphthalene derivative, this compound holds potential in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: The core structure can be a scaffold for the synthesis of novel compounds with potential biological activities. The presence of the hydroxyl and acetyl groups provides handles for further derivatization to explore structure-activity relationships (SAR) for various therapeutic targets.
-
Materials Science: Naphthalene-based compounds are known for their optical and electronic properties. This compound could serve as a monomer or precursor for the synthesis of specialty polymers and dyes with tailored properties.
-
Agrochemicals: The chlorinated aromatic structure is a common feature in many agrochemicals. Further modification of this molecule could lead to the development of new herbicides, fungicides, or insecticides.
Conclusion
This compound is a valuable chemical intermediate with significant potential for a range of applications, particularly in the synthesis of pharmaceuticals and specialty chemicals. While detailed spectroscopic data is not widely published, its synthesis via the Fries rearrangement of 4-chloro-1-naphthyl acetate is a well-established and adaptable method. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and utilize this compound in their research endeavors. Further investigation into its biological activities and material properties is warranted to fully explore its potential.
References
An In-depth Technical Guide to 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone (CAS 530740-47-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone, with CAS number 530740-47-7. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs to provide insights into its potential synthesis, chemical properties, and biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, offering detailed experimental protocols, quantitative data from similar compounds, and visualizations of potential mechanisms and workflows.
Chemical and Physical Properties
This compound, also known as 2-Acetyl-4-chloro-1-naphthol, is a halogenated aromatic ketone. Its core structure is a naphthalene ring substituted with a chloro, a hydroxyl, and an acetyl group. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 530740-47-7 | [2] |
| Molecular Formula | C₁₂H₉ClO₂ | [2] |
| Molecular Weight | 220.65 g/mol | [2] |
| Appearance | Brown solid | [Chem-Impex] |
| Purity | ≥97% (HPLC) | [Chem-Impex] |
Synthesis
Inferred Experimental Protocol: Fries Rearrangement of 4-Chloro-1-naphthyl Acetate
This protocol is adapted from the general principles of the Fries rearrangement and the synthesis of acetylated naphthols.
Materials:
-
4-Chloro-1-naphthol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for chromatography)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Acetylation of 4-Chloro-1-naphthol: In a round-bottom flask, dissolve 4-chloro-1-naphthol in dichloromethane. Add a catalytic amount of pyridine, followed by the slow addition of acetic anhydride at 0°C. Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Workup: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification of 4-Chloro-1-naphthyl acetate: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Fries Rearrangement: To a cooled solution of the purified 4-chloro-1-naphthyl acetate in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions.
-
Reaction and Workup: Heat the reaction mixture to the appropriate temperature (typically between 60-160°C) and monitor by TLC. After completion, cool the mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. After solvent evaporation, the crude this compound can be purified by column chromatography.
Note: This is a hypothetical protocol and would require optimization of reaction conditions, solvents, and purification methods.
Potential Biological Activities and Quantitative Data
Direct biological data for this compound is not currently available. However, the broader class of naphthol and chloronaphthol derivatives has been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[4][5] The following tables summarize quantitative data from structurally similar compounds to provide a basis for potential research directions.
Antimicrobial Activity of Related Naphthol Derivatives
| Compound Class | Organism | IC₅₀ (µg/mL) | Reference |
| 3-Acetylcoumarin derivatives | Staphylococcus aureus | 58.60 ± 4.23 | [6] |
| 3-Acetylcoumarin derivatives | Pseudomonas aeruginosa | 95.21 | [6] |
| 1-Aminoalkyl-2-naphthols | Pseudomonas aeruginosa MDR1 | 10 | [7] |
| Acetone extract of Parmotrema praesorediosum | Staphylococcus aureus | 201 | [8] |
Enzyme Inhibition by Related Naphthol Derivatives
| Compound Class | Enzyme | IC₅₀ (µM) | Reference |
| Benzimidazolyl-benzene-1,3-diols | Acetylcholinesterase (AChE) | 0.08 - 0.09 | [9] |
| Benzimidazolyl-benzene-1,3-diols | Butyrylcholinesterase (BuChE) | 0.2 - 5 | [9] |
| 1-Naphthol derivatives | Acetylcholinesterase (AChE) | 0.096 ± 0.01 - 0.177 ± 0.02 (Kᵢ values) | [10] |
| Naphthoquinone analogues | Human endometrial cancer cells (HEC1A) | ~1.0 | [11] |
| Benzoacridine-5,6-dione derivatives | MCF-7 breast cancer cells | 5.4 - 47.99 | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel naphthalen-2-yl-ethanone derivatives.
Caption: General experimental workflow for synthesis and biological evaluation.
Hypothetical Signaling Pathway
Based on the observed acetylcholinesterase (AChE) inhibitory activity of related naphthol derivatives, a potential mechanism of action for this compound could involve the modulation of cholinergic signaling. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical inhibition of acetylcholinesterase by the title compound.
Conclusion
This compound is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While direct experimental data is scarce, analysis of structurally related compounds suggests that it may possess interesting biological activities, such as antimicrobial and enzyme-inhibiting properties. The provided inferred synthetic protocol and the summary of biological data from analogs offer a starting point for future research into this and similar molecules. Further investigation is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a concise summary of the molecular weight for the chemical compound 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone.
Core Molecular Data
The fundamental physicochemical properties of a compound are critical for research and development. The molecular weight, in particular, is a pivotal parameter for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₉ClO₂[1][2][3] |
| Molecular Weight | 220.65 g/mol [1][2] |
| CAS Number | 530740-47-7[1][2][3] |
This compound, also known as 2-Acetyl-4-chloro-1-hydroxynaphthalene, is noted for its applications in organic synthesis and pharmaceutical research.[3] Its utility as an intermediate is significant in the development of new biologically active molecules.[3]
Experimental Protocols and Signaling Pathways
The determination of a compound's molecular weight is a foundational calculation based on its molecular formula, derived from the atomic weights of its constituent elements. As this is a calculated, theoretical value, detailed experimental protocols for its determination are not applicable in this context. Similarly, signaling pathways are associated with the biological activity of a compound and are not relevant to the determination of its molecular weight.
Logical Representation of Molecular Weight Calculation
The process of calculating the molecular weight is a direct summation of the atomic weights of all atoms present in the molecular formula. The logical flow for this calculation is straightforward and can be represented as follows:
Caption: Logical workflow for calculating the molecular weight of a chemical compound.
References
"1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" IUPAC name
An In-Depth Technical Guide to 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone
Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and its significant applications in pharmaceutical development, materials science, and agrochemical research. This guide is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical intermediates.
Chemical Identity and Properties
The compound, identified by the IUPAC name this compound, is a substituted naphthalenone derivative. It is also commonly known by its synonym, 2-Acetyl-4-chloro-1-hydroxynaphthalene or 4-Chloro-2-acetylnaphthol.[1] Its unique structure, featuring chloro, hydroxyl, and acetyl groups on a naphthalene core, makes it a reactive and versatile building block in organic synthesis.[1]
Physicochemical Data
The key quantitative and qualitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Acetyl-4-chloro-1-hydroxynaphthalene | [1] |
| CAS Number | 530740-47-7 | [1][2][3] |
| Molecular Formula | C₁₂H₉ClO₂ | [1][2][3] |
| Molecular Weight | 220.65 g/mol | [1][2][3] |
| Appearance | Brown solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| MDL Number | MFCD06658285 | [1] |
| PubChem ID | 11481426 | [1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the Fries rearrangement of a phenolic ester precursor, 4-Chloro-1-naphthol acetate.[2] The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][5] The reaction is ortho,para-selective, and the ratio of isomers can be influenced by temperature and solvent conditions.[5]
General Experimental Protocol: Fries Rearrangement
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
4-Chloro-1-naphthol acetate (1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (3-5 eq.)
-
Solvent (e.g., Nitromethane or Nitrobenzene)
-
Ice-cold Hydrochloric Acid (5M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in the chosen solvent.
-
Addition of Substrate: Cool the suspension in an ice bath. Slowly add a solution of 4-Chloro-1-naphthol acetate in the same solvent to the stirred suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120°C, optimized for ortho-isomer formation). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate with broad applications.[1]
-
Pharmaceutical Development: It serves as a foundational scaffold for the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory and analgesic drugs.[1]
-
Organic Synthesis: Its reactive sites (hydroxyl, chloro, and acetyl groups) allow for a wide range of chemical modifications, making it a valuable tool for creating complex molecular architectures.[1]
-
Agrochemicals: The compound is investigated for its potential in creating new, environmentally sustainable pesticides.[1]
-
Materials Science: It is used in the formulation of specialty polymers and coatings to enhance chemical resistance and durability. It also serves as a precursor in the synthesis of dyes and pigments.[1]
-
Biochemical Research: The naphthalenone core is a feature in various biologically active molecules, making this compound useful for studies involving enzyme inhibition and receptor binding assays.[1]
Biological and Pharmacological Context
While direct and extensive biological studies on this compound are not widely published, the activity of structurally related compounds provides valuable insights. Research on chlorinated 1-hydroxynaphthalene-2-carboxanilides, which share the same core structure, has demonstrated significant antistaphylococcal activity.[6][7]
For instance, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide showed potent activity against methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.37 μM.[6] The proposed mechanism for these related compounds involves the downregulation of essential bacterial proteins, such as ATP-dependent proteases, which are critical for bacterial survival.[6][7] This suggests that derivatives of this compound could be promising candidates for the development of new antibacterial agents. Further research is warranted to explore the specific biological activities of this compound and its direct derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone, a valuable intermediate in pharmaceutical and organic synthesis.[1] The primary synthetic route involves a two-step process commencing with the acetylation of 4-chloro-1-naphthol, followed by a Fries rearrangement of the resulting ester. This document details the experimental protocols for each step, presents relevant quantitative data, and includes a visual representation of the synthetic workflow.
Synthesis Overview
The synthesis of this compound is achieved through the following two key transformations:
-
Acetylation of 4-Chloro-1-naphthol: The initial step involves the esterification of 4-chloro-1-naphthol with an acetylating agent, typically acetic anhydride, to yield 4-chloro-1-naphthyl acetate. This reaction serves to protect the hydroxyl group and introduce the acetyl moiety that will subsequently be rearranged.
-
Fries Rearrangement of 4-Chloro-1-naphthyl acetate: The intermediate ester undergoes an intramolecular acyl migration, known as the Fries rearrangement, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][3] This rearrangement selectively forms the ortho-acylated product, this compound, which is the desired isomer.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 4-Chloro-1-naphthyl acetate (Acetylation)
Objective: To synthesize the ester intermediate, 4-chloro-1-naphthyl acetate, from 4-chloro-1-naphthol.
Materials:
-
4-Chloro-1-naphthol
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1-naphthol (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane.
-
Add acetic anhydride (1.1 to 1.5 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-1-naphthyl acetate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound (Fries Rearrangement)
Objective: To synthesize the final product via the Fries rearrangement of 4-chloro-1-naphthyl acetate.
Materials:
-
4-Chloro-1-naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous non-polar solvent (e.g., nitrobenzene, carbon disulfide, or 1,2-dichloroethane)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Diethyl ether or dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Set up a reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.
-
To the flask, add 4-chloro-1-naphthyl acetate (1.0 equivalent) and the chosen anhydrous non-polar solvent.
-
Cool the mixture in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (typically 1.5 to 3.0 equivalents) to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, heat the reaction mixture to a temperature that favors the formation of the ortho product. Generally, higher temperatures (above 100 °C) favor the ortho isomer, while lower temperatures favor the para isomer.[2] The optimal temperature should be determined empirically for this specific substrate.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Quantitative Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 4-Chloro-1-naphthol | C₁₀H₇ClO | 178.62 | Solid | 604-44-4 |
| This compound | C₁₂H₉ClO₂ | 220.65 | Brown Solid | 530740-47-7 |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
Abstract
This technical guide addresses the current scientific understanding of the mechanism of action for the compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. Despite its documented use as a synthetic intermediate in pharmaceutical research, a thorough review of publicly available scientific literature reveals a significant gap in the knowledge regarding its specific biological activities and pharmacological effects. This document summarizes the available information and highlights the absence of dedicated studies on its mechanism of action.
Introduction
This compound, also known by its synonym 4-Chloro-2-acetylnaphthol, is a chemical compound with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol . Its chemical structure features a naphthalene ring system substituted with chloro, hydroxyl, and acetyl groups. This compound is registered under the CAS number 530740-47-7.
While the synthesis of this compound and its derivatives is documented, its primary role in the scientific literature is that of a precursor or intermediate in the development of more complex molecules. It is particularly noted for its utility in the synthesis of potential anti-inflammatory and analgesic drugs. However, information regarding the intrinsic biological activity and the specific mechanism of action of this compound itself is not available in the reviewed literature.
Current State of Research
A comprehensive search of scientific databases and chemical repositories has been conducted to gather all available information on this compound. The findings are summarized below.
Chemical and Physical Properties
A summary of the known properties of the compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 530740-47-7 | N/A |
| Molecular Formula | C₁₂H₉ClO₂ | N/A |
| Molecular Weight | 220.65 g/mol | N/A |
| Synonym | 4-Chloro-2-acetylnaphthol | N/A |
Table 1: Chemical and Physical Data for this compound. This table provides a summary of the basic chemical and physical properties of the target compound.
Biological Activity and Mechanism of Action
There is a notable absence of published research detailing the biological activity or mechanism of action of this compound. The compound is consistently referenced as a chemical intermediate. This suggests that while its derivatives may possess biological activity, the parent compound itself has not been the subject of significant pharmacological investigation.
No quantitative data, such as IC₅₀ or EC₅₀ values, nor any descriptions of its effects on signaling pathways or cellular targets, could be found in the existing scientific literature.
Experimental Protocols
As no key experiments on the biological activity of this compound have been published, this guide cannot provide detailed methodologies for such studies.
Signaling Pathways and Experimental Workflows
The lack of research into the mechanism of action of this compound means there are no described signaling pathways or experimental workflows to visualize.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this represents a clear knowledge gap. Future research could be directed towards the following areas:
-
Initial Biological Screening: Performing a broad panel of in vitro assays to determine if this compound possesses any intrinsic biological activity (e.g., anticancer, antimicrobial, anti-inflammatory).
-
Target Identification Studies: If any biological activity is identified, subsequent studies could focus on identifying the molecular targets and elucidating the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Investigating the biological activities of a series of derivatives to understand how structural modifications impact efficacy and mechanism.
The following diagram illustrates a potential logical workflow for future research.
Figure 1. A logical workflow for the future investigation of the biological activity and mechanism of action of this compound.
Until such studies are conducted and published, the mechanism of action of this compound will remain unknown.
The Biological Activity of Chlorinated Hydroxynaphthalenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated hydroxynaphthalenes, a class of halogenated aromatic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. The introduction of chlorine atoms onto the hydroxynaphthalene scaffold dramatically influences their physicochemical properties, such as lipophilicity, and consequently their interactions with biological systems. This technical guide provides an in-depth overview of the biological activities of chlorinated hydroxynaphthalenes, with a focus on their antimicrobial, cytotoxic, and endocrine-disrupting effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Antimicrobial Activity
Chlorinated hydroxynaphthalenes, particularly a series of 1-hydroxynaphthalene-2-carboxanilides, have demonstrated significant antimicrobial properties, especially against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The position and number of chlorine substituents on the anilide ring are critical determinants of their antibacterial potency.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound | Target Organism | MIC (µM) | Reference |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus | 0.37 | [1] |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.37 | [2] |
| and other derivatives from the same study | S. aureus and MRSA strains | (Data available in source) | [2] |
Table 1: Minimum Inhibitory Concentrations (MICs) of selected chlorinated 1-hydroxynaphthalene-2-carboxanilides against Staphylococcus aureus.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of chlorinated hydroxynaphthalenes is believed to involve the disruption of the bacterial cell membrane integrity.[1] The lipophilic nature of these compounds, enhanced by chlorination, facilitates their interaction with and insertion into the lipid bilayer of the bacterial membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Another proposed mechanism is the inhibition of essential bacterial enzymes.[1] Furthermore, studies on N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide have shown that its antibacterial effect may be linked to the downregulation of proteins crucial for bacterial survival and growth, such as those involved in protein and nucleic acid synthesis.[2]
Cytotoxic Activity
Certain chlorinated hydroxynaphthalenes have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Quantitative Cytotoxicity Data
The cytotoxic potential is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) | MCF-7 (Breast Cancer) | 4.8 | [3] |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6) | HCT116 (Colorectal Cancer) | 15.20 | [4] |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Human Cells (in vitro) | > 30 (no cytotoxicity observed up to this concentration) | [2] |
Table 2: Cytotoxicity (IC50 values) of selected hydroxynaphthalene derivatives.
Mechanism of Cytotoxicity and Apoptosis Induction
The cytotoxic action of these compounds can be multifaceted. For instance, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) has been shown to induce apoptosis in MCF-7 breast cancer cells by promoting the expression of the Fas receptor, increasing the Bax/Bcl-2 ratio, and activating caspases-7, -8, and -9.[5] This suggests the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, PNAP-6h can induce cell cycle arrest at the S and G2/M phases.[5]
In HCT116 colorectal cancer cells, a similar compound, PNAP-6, induces apoptosis through the extrinsic pathway and by activating endoplasmic reticulum (ER) stress.[4]
Endocrine Disrupting Activity and Toxicity
Chlorinated naphthalenes, as a broader class, are recognized as endocrine-disrupting chemicals (EDCs).[6] Their toxic effects are often mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in sensing and metabolizing environmental contaminants.[7]
Quantitative Toxicity Data
Quantitative data on the hepatotoxicity of chlorinated naphthalenes often comes from occupational exposure studies and is expressed in terms of mortality ratios.
| Exposure | Outcome | Metric | Value | Reference |
| Occupational exposure to chlorinated naphthalenes | Cirrhosis of the liver | Standardized Mortality Ratio (SMR) | 1.84 | [8] |
Table 3: Liver toxicity associated with chlorinated naphthalene exposure.
Mechanism of Endocrine Disruption and AhR-Mediated Toxicity
The endocrine-disrupting effects of chlorinated naphthalenes can occur through multiple mechanisms, including interference with estrogen, thyroid, and androgen receptor signaling.[1][9] This interference can result from direct binding to these hormone receptors or by altering hormone synthesis, transport, and metabolism.[10]
The toxicity of many chlorinated aromatic hydrocarbons is mediated by the AhR signaling pathway.[7] Upon binding of a chlorinated naphthalene ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcription of genes encoding enzymes such as cytochrome P450s (e.g., CYP1A1), which are involved in xenobiotic metabolism. While this is a detoxification pathway, aberrant and sustained activation of the AhR can lead to a range of toxic effects, including hepatotoxicity and endocrine disruption.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the biological activity of chlorinated hydroxynaphthalenes.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow Diagram:
References
- 1. Insights into toxicity of polychlorinated naphthalenes to multiple human endocrine receptors: Mechanism and health risk analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 4. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and chronic liver toxicity resulting from exposure to chlorinated naphthalenes at a cable manufacturing plant during World War II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone: A Technical Guide for Drug Discovery
An In-depth Exploration of a Versatile Naphthol Derivative for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone, also known as 2-acetyl-4-chloro-1-naphthol, is a synthetic compound belonging to the naphthol class of molecules. Its unique chemical architecture, featuring a naphthalene core substituted with hydroxyl, acetyl, and chloro groups, renders it a highly reactive and versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound, with a focus on its role as a scaffold for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, extensive research on its derivatives points towards significant potential in antimicrobial, anticancer, and enzyme-inhibiting applications.
Chemical Properties and Synthesis
This compound is a solid with the molecular formula C₁₂H₉ClO₂ and a molecular weight of approximately 220.65 g/mol . The presence of the hydroxyl and acetyl groups on the naphthalene ring makes it amenable to a variety of chemical modifications, serving as a crucial starting point for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₂ | [1] |
| Molecular Weight | 220.65 g/mol | [1] |
| CAS Number | 530740-47-7 | [1] |
| Appearance | Solid | - |
Synthesis Protocol
A common synthetic route to obtain 2-acetyl-1-naphthol, a closely related precursor, involves the Friedel-Crafts acylation of a substituted naphthalene. A general protocol is outlined below.
Experimental Protocol: Synthesis of 2-Acetyl-1-naphthol
-
Materials: 2-methoxy naphthalene (0.1 mmol), acetyl chloride (0.1 mmol), anhydrous aluminum chloride (AlCl₃), ethanol (30 mL), methanol, ethyl ether.[2]
-
Procedure:
-
A solution of 2-methoxy naphthalene and acetyl chloride in ethanol is prepared.[2]
-
Anhydrous AlCl₃ is added to the solution.[2]
-
The reaction mixture is refluxed for 5 hours.[2]
-
After cooling to room temperature, the mixture is filtered.[2]
-
Pale-yellow needle-like single crystals can be obtained by slow evaporation from a methanol-ethyl ether (1:3) mixed solution.[2]
-
Note: This is a general procedure for a related compound. The synthesis of the chlorinated analog would require starting with a chlorinated naphthalene derivative.
Potential Therapeutic Applications
The primary value of this compound lies in its utility as a scaffold for generating a diverse library of derivatives with a wide range of biological activities.
Antimicrobial Activity
Derivatives of 1-hydroxynaphthalene have demonstrated significant antimicrobial properties. Specifically, chlorinated 1-hydroxynaphthalene-2-carboxanilides have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of Chlorinated 1-Hydroxynaphthalene-2-Carboxanilide Derivatives
| Compound | Target Organism | MIC (μM) | Source |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 0.37 | [3] |
The mechanism of action for these compounds is believed to involve the downregulation of essential proteins for bacterial survival and growth, such as ATP-dependent protease ATPase subunit HslU.[4] The position of the chlorine atoms on the anilide ring is a critical determinant of the antistaphylococcal activity.[4]
Enzyme Inhibition
The 1-naphthol scaffold is present in molecules that exhibit inhibitory activity against several key enzymes, suggesting that derivatives of this compound could be developed as potent enzyme inhibitors.
-
Cyclooxygenase (COX) Inhibition: Naphthol derivatives have been shown to preferentially inhibit COX-2 over COX-1. The hydroxyl group at the C-1 position of the naphthalene nucleus is crucial for this activity, as it can form a hydrogen bond with the Val 523 side chain in the COX-2 active site.[5] This suggests a potential for developing novel anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.
-
Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: A series of 1-naphthol derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes and acetylcholinesterase (AChE).[6][7] This opens avenues for the development of therapeutic agents for neurological disorders like Alzheimer's disease and glaucoma.
Table 3: Enzyme Inhibitory Activity of 1-Naphthol Derivatives
| Derivative Class | Target Enzyme | Kᵢ Range (μM) | Source |
| 1-Naphthol Derivatives | hCA I | 0.034 - 0.724 | [6][7] |
| 1-Naphthol Derivatives | hCA II | 0.172 - 0.562 | [6][7] |
| 1-Naphthol Derivatives | AChE | 0.096 - 0.177 | [6][7] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-hydroxynaphthalene-2-carboxanilides. A large series of these compounds were synthesized and tested against human colon carcinoma cell lines, with several derivatives showing activity comparable or superior to standard anticancer drugs.[8] The mechanism of action appears to be independent of the p53 tumor suppressor gene, which could be advantageous in treating p53-mutated cancers.[8]
Synthesis of Biologically Active Derivatives: A Workflow
The versatility of this compound as a synthetic intermediate allows for the creation of diverse molecular libraries. A key reaction is the conversion to 1-hydroxynaphthalene-2-carboxanilides, which have shown significant biological activity.
Diagram 1: General Synthesis Workflow for 1-Hydroxynaphthalene-2-Carboxanilides
Caption: Synthetic pathway from the core compound to active carboxanilides.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Hydroxynaphthalene-2-Carboxanilides
-
Reactants: 1-hydroxynaphthalene-2-carboxylic acid, appropriate substituted aniline, phosphorus trichloride (PCl₃), dry chlorobenzene.[8][9]
-
Procedure:
Signaling Pathways and Structure-Activity Relationships
While specific signaling pathways modulated by this compound have not been elucidated, the activities of its derivatives provide clues to their potential mechanisms of action.
Diagram 2: Postulated Mechanism of Action for Naphthol Derivatives
References
- 1. Exposome-Explorer - 1-Hydroxynaphthalene (Compound) [exposome-explorer.iarc.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone, also known as 2-acetyl-4-chloro-1-naphthol, is a substituted naphthol derivative with significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive hydroxyl group, a chloro substituent, and an acetyl moiety on the naphthalene core, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential applications, with a particular focus on its role in the development of novel therapeutic agents.
Introduction
Naphthalene and its derivatives have long been recognized for their broad spectrum of biological activities. The introduction of various functional groups onto the naphthalene scaffold can significantly modulate their pharmacological properties. This compound has emerged as a key building block in organic synthesis. It is particularly noted for its utility as an intermediate in the preparation of potential anti-inflammatory and analgesic drugs.[1] The presence of the chloro, hydroxyl, and acetyl groups provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery and development.[1]
Synthesis
The primary synthetic route to this compound is through the Fries rearrangement of 4-chloro-1-naphthyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2][3][4][5]
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound via Fries Rearrangement.
Experimental Protocol: Fries Rearrangement
Materials:
-
4-Chloro-1-naphthyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or 1,2-dichloroethane)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 4-chloro-1-naphthyl acetate in an appropriate anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Gradually add anhydrous aluminum chloride to the stirred solution. The amount of catalyst can vary, but often more than one equivalent is used.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature. The reaction temperature is a critical parameter that influences the ratio of ortho and para isomers. Higher temperatures generally favor the formation of the ortho-isomer (the desired product in this case).[2]
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Workflow Diagram:
Figure 2: Detailed workflow for the synthesis and purification of this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 530740-47-7 | [6] |
| Molecular Formula | C₁₂H₉ClO₂ | [6] |
| Molecular Weight | 220.65 g/mol | [6] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. However, based on the chemical structure, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and acetyl groups and the electron-donating effect of the hydroxyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to show characteristic absorption bands for the O-H stretching of the hydroxyl group, the C=O stretching of the acetyl group, and C-Cl stretching, as well as absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the naphthalene ring.
Mass Spectrometry (MS) (Predicted)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (220.65 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments of the naphthalene core.
Biological Activities and Potential Applications
While specific studies detailing the biological evaluation of this compound are scarce, the broader class of substituted naphthols and acetonaphthones has been investigated for various pharmacological activities.
Anti-inflammatory and Analgesic Potential
The primary interest in this compound stems from its potential as a precursor for the synthesis of anti-inflammatory and analgesic agents.[1] The structural features of this compound are present in various compounds that have shown promising activities in these areas. Further derivatization of the hydroxyl and acetyl groups could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of pain-relieving compounds.
Proposed Signaling Pathway for Anti-inflammatory Action:
Figure 3: A hypothetical signaling pathway illustrating the potential mechanism of anti-inflammatory action of derivatives of the title compound through the inhibition of cyclooxygenase (COX) enzymes.
Other Potential Applications
The versatile chemical nature of this compound suggests its potential use in:
-
Agrochemicals: As a scaffold for the development of novel pesticides and herbicides.
-
Dyes and Pigments: The naphthol core is a common chromophore, and this compound could be used to synthesize new colorants.
-
Materials Science: As a monomer or additive in the production of specialty polymers and materials with enhanced thermal or chemical resistance.
Conclusion
This compound is a promising chemical entity with significant synthetic utility. While the current body of literature provides a foundation for its synthesis via the Fries rearrangement, there is a clear need for more detailed experimental studies to optimize the reaction conditions and fully characterize the compound. Furthermore, comprehensive biological evaluations of this molecule and its derivatives are warranted to explore its full potential in drug discovery, particularly in the development of new anti-inflammatory and analgesic drugs. This technical guide serves to consolidate the existing knowledge and highlight the areas ripe for future research and development.
References
Stability and Storage of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and storage considerations for the compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, including naphthalene derivatives, chlorinated aromatic compounds, and aromatic ketones. It outlines potential degradation pathways, recommended storage conditions, and detailed protocols for forced degradation studies as per regulatory guidelines. Furthermore, this document explores potential biological signaling pathway interactions and provides visual representations to aid in understanding its pharmacological context.
Introduction
This compound is a substituted naphthalene derivative. The stability of such compounds is a critical factor in research and development, impacting experimental reproducibility, shelf-life, and the safety and efficacy of potential therapeutic applications. The molecular structure, featuring a hydroxylated and chlorinated naphthalene ring with an acetyl group, suggests potential susceptibility to specific degradation pathways, including oxidation, photolysis, and hydrolysis under certain conditions. Understanding these liabilities is paramount for ensuring the integrity of the compound throughout its lifecycle.
Predicted Stability Profile
Based on its chemical structure, the stability of this compound can be inferred from the behavior of its constituent functional groups.
-
Naphthalene Core: The aromatic naphthalene ring system is generally stable due to electron delocalization. However, it can be susceptible to oxidation and photodegradation.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group can be prone to oxidation, potentially leading to the formation of colored degradation products (quinones). This process can be accelerated by light, heat, and the presence of metal ions.
-
Chloro Group (-Cl): Aryl chlorides are generally stable to hydrolysis under normal conditions due to the strength of the carbon-chlorine bond, which has partial double-bond character from resonance with the aromatic ring.
-
Ethanone Group (-C(O)CH3): The acetyl group is relatively stable but can participate in photochemical reactions. Aromatic ketones can act as photosensitizers, potentially accelerating the degradation of the molecule upon exposure to light.
Data Presentation: Stability of Structurally Related Compounds
Table 1: General Storage Recommendations for Related Naphthalene Derivatives
| Compound Class | Recommended Storage Conditions | Rationale |
| Hydroxynaphthalenes (Naphthols) | Store at 2-8°C or -20°C, protected from light and air.[1][2][3] | Prone to oxidation and photodegradation, which can be slowed at lower temperatures and in the absence of light. |
| Chlorinated Naphthalenes | Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[4] | Generally stable, but can be reactive with strong oxidizers. |
| Aromatic Ketones | Store in a cool, dark place. | Can be light-sensitive and may undergo photochemical reactions. |
Table 2: Summary of Forced Degradation Behavior of Similar Chemical Moieties
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acidic/Basic Hydrolysis | Limited degradation expected at the aryl-chloride bond. | Potential for minor degradation under harsh conditions. |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the phenolic hydroxyl group. | Naphthoquinones and other oxidized species. |
| Photolysis (UV/Vis light) | Photodegradation, potentially accelerated by the ketone group. | Complex mixture of photo-oxidation and rearrangement products. |
| Thermal (Dry Heat) | Generally stable at moderate temperatures. | Potential for decomposition at elevated temperatures. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8] The following protocols are adapted from general guidelines for a compound like this compound.
General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Neutral Hydrolysis:
-
Mix equal volumes of the stock solution and purified water.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and dilute to a suitable concentration for analysis.
-
Oxidative Degradation
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration for analysis.
Photolytic Degradation
-
Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, dilute the samples to a suitable concentration for analysis.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration for analysis.
Analytical Method
A stability-indicating HPLC method should be used to analyze the stressed samples.[9][10][11][12] The method should be capable of separating the parent compound from all degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point. UV detection should be employed, and a photodiode array (PDA) detector is recommended to check for peak purity.
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended:
-
Short-term Storage: Store at 2-8°C in a well-sealed, light-resistant container.
-
Long-term Storage: For long-term preservation of integrity, store at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Handling: Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the compound in a well-ventilated area, avoiding exposure to direct sunlight and strong oxidizing agents.
Potential Signaling Pathway Interactions
Naphthalene derivatives and related phenolic and quinone-like structures are known to interact with various cellular signaling pathways. Two key pathways that may be modulated by this compound or its metabolites are the NF-κB and Nrf2/Keap1 pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some hydroxylated aromatic compounds have been shown to modulate this pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. medcraveonline.com [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biomedres.us [biomedres.us]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. irjpms.com [irjpms.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone. Due to the limited availability of direct experimental data for this specific molecule, this report presents a comprehensive, predicted spectroscopic profile based on the analysis of structurally similar compounds, namely 4-chloro-1-naphthol and 2-acetyl-1-naphthol. This guide is intended to support research and development activities by providing a foundational understanding of the compound's structural characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 13.0 - 14.0 | s | 1H | Ar-OH (Intramolecular H-bond) |
| ~ 8.2 - 8.4 | d | 1H | Ar-H (H-5 or H-8) |
| ~ 7.9 - 8.1 | d | 1H | Ar-H (H-5 or H-8) |
| ~ 7.5 - 7.7 | m | 2H | Ar-H (H-6, H-7) |
| ~ 7.4 | s | 1H | Ar-H (H-3) |
| 2.65 | s | 3H | -C(=O)CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 204 | C =O |
| ~ 160 | C -OH (C-1) |
| ~ 135 | Quaternary Ar-C |
| ~ 132 | Quaternary Ar-C |
| ~ 130 | Ar-C H |
| ~ 128 | Ar-C H |
| ~ 127 | Ar-C H |
| ~ 126 | C -Cl (C-4) |
| ~ 125 | Ar-C H |
| ~ 124 | Quaternary Ar-C |
| ~ 118 | Quaternary Ar-C |
| ~ 28 | -C(=O)C H₃ |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 (broad) | Medium | O-H stretch (intramolecular H-bond) |
| ~ 3100-3000 | Weak | Ar C-H stretch |
| ~ 1620 | Strong | C=O stretch (conjugated ketone) |
| ~ 1580, 1470 | Medium-Strong | Ar C=C stretch |
| ~ 1250 | Medium | C-O stretch |
| ~ 850 | Strong | C-Cl stretch |
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 222/220 | 33/100 | [M]⁺ (Molecular ion) |
| 207/205 | 10/30 | [M - CH₃]⁺ |
| 177 | 40 | [M - COCH₃]⁺ |
| 149 | 20 | [M - COCH₃ - Cl]⁺ |
| 115 | 15 | [C₉H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg) would be dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a 500 MHz NMR spectrometer at room temperature. For ¹H NMR, the spectral width would be set to 16 ppm, with a relaxation delay of 2 seconds and an acquisition time of 3 seconds. For ¹³C NMR, a proton-decoupled sequence would be used with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Data processing would involve Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample (1-2 mg) would be finely ground with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet would be placed in the sample holder of the FTIR spectrometer, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe. The sample would be vaporized by heating, and the gaseous molecules would be bombarded with a beam of 70 eV electrons. The resulting positively charged fragments would be accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector would record the abundance of each ion, and the data would be presented as a mass spectrum.
Visualizations
Synthetic Pathway: Fries Rearrangement
The synthesis of this compound can be achieved via a Fries rearrangement of 4-chloro-1-naphthyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.
Caption: Synthetic route to the target compound via Fries rearrangement.
Analytical Workflow for Spectroscopic Characterization
The logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound is outlined below.
Caption: Workflow for spectroscopic characterization of the synthesized compound.
Methodological & Application
Application Note and Detailed Protocol: Synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone, a valuable intermediate in pharmaceutical and organic synthesis.[1] The described methodology is centered around the Fries rearrangement of 4-chloro-1-naphthyl acetate, a robust and well-established reaction for the preparation of hydroxyaryl ketones.[2][3][4][5] This application note includes detailed experimental procedures, tabulated data for reagents and reaction parameters, and characterization guidelines. Additionally, a visual representation of the synthetic workflow and the reaction mechanism are provided to facilitate a deeper understanding of the process.
Introduction
This compound, also known as 4-Chloro-2-acetylnaphthol, is a versatile chemical intermediate.[1] Its unique structure, featuring chloro, hydroxyl, and acetyl functional groups on a naphthalene core, makes it a key building block for the development of novel biologically active molecules, dyes, and specialty chemicals.[1] The synthesis of such hydroxyaryl ketones is often achieved through the Fries rearrangement, an acid-catalyzed isomerization of a phenolic ester.[3][4][5] This reaction can be directed to yield either the ortho or para isomer by carefully controlling the reaction conditions, such as temperature and solvent.[3][4]
Synthesis Pathway
The synthesis of this compound is accomplished in two main stages:
-
Esterification: Acetylation of 4-chloro-1-naphthol to form the precursor, 4-chloro-1-naphthyl acetate.
-
Fries Rearrangement: Lewis acid-catalyzed rearrangement of 4-chloro-1-naphthyl acetate to yield the final product.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-1-naphthol | Reagent | Sigma-Aldrich | |
| Acetic Anhydride | ACS Reagent | Fisher Scientific | |
| Pyridine | Anhydrous | Acros Organics | |
| Aluminum Chloride (AlCl₃) | Anhydrous | Alfa Aesar | Handle in a fume hood with moisture-sensitive precautions. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | J.T.Baker | |
| Hydrochloric Acid (HCl) | 37% | EMD Millipore | |
| Diethyl Ether | ACS Reagent | VWR | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Macron | |
| Ethanol | 200 Proof | Decon Labs | For recrystallization. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Laboratories | For NMR analysis. |
Step 1: Synthesis of 4-Chloro-1-naphthyl acetate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1-naphthol (10.0 g, 56.0 mmol) in pyridine (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (6.3 mL, 67.2 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude 4-chloro-1-naphthyl acetate in a vacuum oven at 50 °C.
Step 2: Fries Rearrangement to this compound
-
In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (15.0 g, 112.5 mmol) in anhydrous dichloromethane (150 mL).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of 4-chloro-1-naphthyl acetate (10.4 g, 47.1 mmol) in anhydrous dichloromethane (50 mL) to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40 °C) for 3-5 hours. Higher temperatures tend to favor the formation of the ortho product.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding 100 mL of 5% HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Data Presentation
Reaction Conditions Summary
| Parameter | Value |
| Step 1: Esterification | |
| Reactants | 4-Chloro-1-naphthol, Acetic Anhydride |
| Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Step 2: Fries Rearrangement | |
| Reactant | 4-Chloro-1-naphthyl acetate |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Reflux (~40 °C) |
| Reaction Time | 3-5 hours |
Characterization Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₁₂H₉ClO₂[6] |
| Molecular Weight | 220.65 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not specified in search results; requires experimental determination. |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, a hydroxyl proton, and a methyl ketone. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic carbons, a carbonyl carbon, and a methyl carbon. |
| IR (KBr) | Characteristic peaks for O-H stretching, C=O stretching, and aromatic C-H stretching. |
| Mass Spectrometry (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Fries Rearrangement Mechanism
Caption: Mechanism of the Fries rearrangement.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Pyridine is a flammable and harmful liquid.
Conclusion
The protocol detailed in this application note provides a reliable method for the synthesis of this compound via the Fries rearrangement. By following the outlined procedures and adhering to the safety precautions, researchers can effectively produce this valuable compound for further applications in drug discovery and materials science.
References
Application Notes and Protocols: Friedel-Crafts Acylation of 1-Chloro-4-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts acylation of 1-chloro-4-naphthol. This reaction is a key method for the synthesis of acylated naphthol derivatives, which are important intermediates in the development of new pharmaceutical compounds and other fine chemicals. The protocols outlined below are based on established principles of Friedel-Crafts chemistry and provide a framework for the successful synthesis and characterization of the target compounds.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds to an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism.[1][2][3] This reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][4] A key advantage of the acylation reaction over the corresponding alkylation is that the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. Furthermore, the resulting ketone product is deactivated towards further substitution, which helps to prevent polysubstitution.[2]
The regioselectivity of the Friedel-Crafts acylation on a substituted naphthalene ring, such as in 1-chloro-4-naphthol, is governed by the electronic and steric effects of the existing substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group, while the chloro (-Cl) group is a deactivating, yet also ortho-, para- directing group. In the case of 1-chloro-4-naphthol, the powerful activating effect of the hydroxyl group is expected to direct the incoming acyl group primarily to the C2 position, which is ortho to the hydroxyl group.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through the initial formation of an acylium ion, which then acts as the electrophile in the subsequent aromatic substitution.
Caption: General mechanism of the Friedel-Crafts acylation of 1-chloro-4-naphthol.
Experimental Protocols
The following protocols are provided as a general guideline for the Friedel-Crafts acylation of 1-chloro-4-naphthol. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Acetylation of 1-Chloro-4-naphthol using Acetyl Chloride
This protocol describes the synthesis of 2-acetyl-4-chloro-1-naphthol.
Materials:
-
1-Chloro-4-naphthol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 1-chloro-4-naphthol (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the stirred suspension. The addition is exothermic.
-
Dissolve acetyl chloride (1.2 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Fries Rearrangement of 4-Chloro-1-naphthyl Acetate
An alternative two-step method to synthesize 2-acetyl-4-chloro-1-naphthol is through the Fries rearrangement of 4-chloro-1-naphthyl acetate.[5][6]
Step 1: Synthesis of 4-Chloro-1-naphthyl Acetate
-
Dissolve 1-chloro-4-naphthol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq). If not using pyridine as the solvent, a base such as triethylamine (1.2 eq) should be added.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with water, 1M HCl (if a base was used), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-chloro-1-naphthyl acetate.
Step 2: Fries Rearrangement
-
To a flame-dried flask under a nitrogen atmosphere, add 4-chloro-1-naphthyl acetate (1.0 eq) and a solvent such as nitrobenzene or 1,2-dichloroethane.
-
Add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Heat the reaction mixture to a temperature between 60-160 °C. Higher temperatures favor the ortho product.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Experimental Workflow
The general workflow for a Friedel-Crafts acylation experiment is depicted below.
Caption: Experimental workflow for the Friedel-Crafts acylation of 1-chloro-4-naphthol.
Data Presentation
Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Acetylation (Protocol 1) | Fries Rearrangement (Protocol 2) |
| Substrate | 1-Chloro-4-naphthol | 4-Chloro-1-naphthyl Acetate |
| Acylating Agent | Acetyl Chloride | - |
| Catalyst | AlCl₃ | AlCl₃ |
| Solvent | Dichloromethane | Nitrobenzene |
| Temperature | 0 °C to Room Temp. | 140-160 °C |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 60 - 80% (estimated) | 50 - 70% (estimated) |
Table 2: Expected Product Characterization Data for 2-Acetyl-4-chloro-1-naphthol
Note: As specific experimental data for 2-acetyl-4-chloro-1-naphthol is not available, the data for the closely related compound, 2-acetyl-1-naphthol, is provided for reference.[1][7]
| Property | Expected Value/Observation |
| Appearance | Yellow Crystalline Powder |
| Melting Point | Approx. 101 °C[1] |
| ¹H NMR (CDCl₃, δ) | ~2.7 (s, 3H, -COCH₃), ~7.2-8.2 (m, 6H, Ar-H), ~13.0 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, δ) | ~28 (-COCH₃), ~115-140 (Ar-C), ~160 (Ar-C-OH), ~205 (C=O) |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1620 (C=O, conjugated), ~1500-1600 (C=C, aromatic) |
| Mass Spec (m/z) | Expected [M]+ at ~220.03 |
Troubleshooting and Safety Precautions
-
Moisture Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly flame-dried, and anhydrous solvents and reagents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Exothermic Reaction: The addition of aluminum chloride can be highly exothermic. It should be added slowly and in portions to a cooled solution to control the reaction temperature.
-
Work-up: The quenching of the reaction with water/acid is also highly exothermic and should be performed cautiously by slowly adding the reaction mixture to the ice/acid mixture with vigorous stirring.
-
Safety: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. These reagents should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses. Dichloromethane and nitrobenzene are toxic and should also be handled with care in a well-ventilated area.
References
Acylation of Chloronaphthols: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the acylation of chloronaphthols, aimed at researchers, scientists, and drug development professionals. The following sections outline established experimental procedures, present quantitative data for various acylation reactions, and discuss the potential relevance of these compounds in modulating cellular signaling pathways.
Introduction
Chloronaphthols are versatile chemical intermediates used in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes. Acylation, the process of introducing an acyl group onto a molecule, is a fundamental transformation that can significantly alter the physicochemical and biological properties of chloronaphthols. This note details two primary methods for the acylation of chloronaphthols: O-acylation of the hydroxyl group to form esters and Friedel-Crafts C-acylation of the aromatic ring to produce acyl-substituted chloronaphthols.
O-Acylation of Chloronaphthols
O-acylation is a common method for the esterification of phenolic compounds like chloronaphthols. This reaction typically involves the use of an acylating agent such as an acyl chloride or acid anhydride in the presence of a base or catalyst.
Experimental Protocol: General Procedure for O-Acylation
A general and efficient method for the O-acylation of phenols involves phase-transfer catalysis, which can be adapted for chloronaphthols. This procedure is advantageous due to its simplicity and often quantitative yields[1].
Materials:
-
Substituted chloronaphthol
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Aqueous sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH2Cl2)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
Procedure:
-
In a round-bottom flask, dissolve the chloronaphthol in a two-phase system of 10% aqueous NaOH and dichloromethane.
-
Add a catalytic amount of the phase-transfer catalyst.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride to the stirred mixture.
-
Continue stirring at 0°C for a short period (e.g., 5-15 minutes), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data for O-Acylation Reactions
The following table summarizes quantitative data for representative O-acylation reactions of naphthols and related phenols, which can serve as a reference for the acylation of chloronaphthols.
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Naphthol | Acetyl Chloride | Copper Oxide (CuO) | Neat | Room Temp | 10 min | 90 | |
| 1-Naphthol | Benzoyl Chloride | Copper Oxide (CuO) | Neat | Room Temp | 45 min | 98 | |
| Phenol | Chloroacetyl Chloride | FeCl3 | - | 120-130 | 30 min | - | [2] |
| p-Substituted Phenols | Alkanoyl Chlorides | NaOH / PTC | CH2Cl2/H2O | 0 | 5 min | Quantitative | [1] |
Friedel-Crafts Acylation of Chloronaphthols
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of chloronaphthols. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The position of acylation is influenced by the substitution pattern of the chloronaphthol and the reaction conditions. A related reaction is the Fries rearrangement, where an O-acylated chloronaphthol rearranges to a C-acylated product under the influence of a Lewis acid[3][4][5].
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
The following is a general procedure for the Friedel-Crafts acylation of aromatic compounds, which can be adapted for chloronaphthols.
Materials:
-
Chloronaphthol
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ in the chosen solvent.
-
Cool the suspension to 0°C in an ice bath.
-
Prepare a solution of the acyl chloride and the chloronaphthol in the same solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for Friedel-Crafts and Related Reactions
The table below presents data for Friedel-Crafts acylation and Fries rearrangement of naphthol derivatives.
| Substrate | Acylating Agent/Precursor | Catalyst | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 2-Naphthol | Acetic Anhydride | Hydrogen Fluoride | Neat | 80 | 1 h | 6-Hydroxy-2-acetonaphthone | >85 | [6] |
| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | - | - | - | 45-48 | [6] |
| 7-Chloro-2-naphthol | Acylating Agent | Lewis Acid | - | - | - | Acylated Product | - | [6] |
| 2-Chloronaphthalene | Acylating Agent | Hydrogen Fluoride | Neat | 60-80 | 30-90 min | 6-Chloro-2-acylnaphthalene | - | [6] |
Experimental and Logical Workflows
The following diagram illustrates a general workflow for the synthesis and potential biological evaluation of acylated chloronaphthols.
Potential Biological Activity and Signaling Pathways
Derivatives of naphthols and related structures have shown promise as modulators of cellular signaling pathways implicated in diseases such as cancer. For instance, certain naphthoquinone-naphthol derivatives have been found to inhibit the EGFR/PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers[6]. The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation, differentiation, and survival[7]. Its abnormal activation can lead to uncontrolled cell growth.
The PI3K/Akt pathway is a crucial downstream effector of EGFR. Inhibition of this pathway can induce apoptosis (programmed cell death) and reduce cancer cell proliferation. Small molecule inhibitors that target EGFR and the PI3K/Akt pathway are of significant interest in drug development[6]. While direct evidence for simple acylated chloronaphthols is still emerging, their structural similarity to known inhibitors suggests they may also interact with this pathway.
The diagram below illustrates the EGFR/PI3K/Akt signaling pathway and indicates the potential inhibitory action of acylated chloronaphthol derivatives.
Conclusion
The acylation of chloronaphthols provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document, along with the provided quantitative data, offer a solid foundation for researchers to explore the synthesis and biological activities of this promising class of molecules. Further investigation into the specific effects of acylated chloronaphthols on signaling pathways such as the EGFR/PI3K/Akt cascade is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of natural flavonoids as novel EGFR inhibitors using DFT, molecular docking, and molecular dynamics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Purification of 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone using Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone, a key intermediate in pharmaceutical synthesis.[1] The described protocol utilizes flash column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes. This method provides high purity of the target compound, suitable for subsequent downstream applications in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the preparation of biologically active molecules.[1] Its purity is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. Chromatography is a fundamental technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[2][3][4] This application note provides a detailed protocol for the purification of the title compound using flash column chromatography, a technique widely employed for its speed and efficiency.
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 40-63 µm particle size)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware and equipment
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or manual setup
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the dissolved sample to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica gel (dry loading).
Thin Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Spot the crude mixture and the pure compound (if available as a standard) on a TLC plate.
-
Develop the TLC plate in various solvent systems of ethyl acetate in hexanes (e.g., 5%, 10%, 20% ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
Flash Column Chromatography
The following protocol is based on a standard flash chromatography setup. Parameters may be adjusted based on the specific system and the scale of the purification.
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with hexanes. Ensure the column bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Carefully add the prepared dry-loaded sample to the top of the packed column, creating an even layer.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes over a specified number of column volumes. The exact gradient should be optimized based on the initial TLC analysis.
-
Maintain a constant flow rate throughout the purification.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume.
-
Monitor the elution of the compound using a UV detector or by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound as a solid.
-
Data Presentation
The following table summarizes the key parameters for the chromatographic purification.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Elution Gradient | 0% to 30% Ethyl Acetate over 20 column volumes |
| Flow Rate | 20 mL/min (for a 40g column) |
| Detection | UV at 254 nm |
| Sample Loading Method | Dry Loading |
| Typical Yield | >95% recovery of purified product |
| Purity (by HPLC) | >98% |
Logical Workflow for Purification
References
Application Note: Recrystallization Method for 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone
Abstract
This document provides a detailed protocol for the purification of 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone via recrystallization. Due to the absence of a specific, published recrystallization procedure for this compound, this protocol outlines a systematic approach to solvent selection and optimization based on the chemical properties of the target molecule and general principles of recrystallization for aromatic ketones and naphthalene derivatives.[1][2] The aim is to provide researchers, scientists, and drug development professionals with a robust starting point for developing a highly effective purification method, leading to a crystalline solid of high purity suitable for downstream applications.
Introduction
This compound is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science.[3] The purity of such compounds is critical for accurate biological testing and reproducible synthetic outcomes. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.[2] An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. This application note details a methodology for selecting an appropriate solvent system and executing the recrystallization of the title compound.
Materials and Reagents
-
Crude this compound
-
Reagent-grade solvents (see Table 1 for suggestions)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Filter Paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Hirsch/Büchner funnel)
-
Heating source (hot plate with stirring capability)
-
Cooling bath (ice-water bath)
-
Filtration apparatus (vacuum flask and pump)
Experimental Protocol
This protocol is divided into two main stages: solvent screening to identify a suitable recrystallization solvent or solvent system, and the bulk recrystallization procedure.
3.1. Solvent System Screening
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. The principle of "like dissolves like" suggests that a solvent of intermediate polarity may be effective for this compound, which possesses both polar (hydroxyl) and non-polar (chloro-naphthalene) functionalities.[2]
-
Place approximately 20-30 mg of the crude compound into separate small test tubes.
-
To each test tube, add a different candidate solvent (e.g., methanol, ethanol, acetone, toluene, or a mixture) dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves readily at room temperature, the solvent is likely too good a solvent for recrystallization.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid upon cooling.
-
For solvent mixtures (e.g., ethanol/water, dichloromethane/hexanes), dissolve the compound in the minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool.[2][4]
3.2. Bulk Recrystallization Procedure
Once a suitable solvent or solvent system is identified, proceed with the bulk recrystallization:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while gently heating and stirring the mixture on a hot plate. Continue adding solvent until the compound just fully dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
(Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution. Gently swirl the flask and then heat it back to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the recrystallized product and, if possible, assess its purity by methods such as HPLC, TLC, or NMR spectroscopy.
Data Presentation
The following table summarizes potential solvent systems for the recrystallization of this compound based on general chemical principles. Researchers should use this table as a starting point for their own investigations.
| Solvent/Solvent System | Rationale for Selection | Expected Observations | Typical Yield (%) | Purity (e.g., by HPLC, %) |
| Methanol | A related compound, 2-chloro-1-(4-hydroxyphenyl)ethanone, was successfully recrystallized from methanol.[5] It is a polar protic solvent that can hydrogen bond with the hydroxyl group. | Good solubility when hot, poor solubility when cold. | (To be determined) | (To be determined) |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds. The addition of water as an anti-solvent can effectively reduce the solubility upon cooling.[4] | Compound dissolves in hot ethanol; addition of water induces precipitation/crystallization upon cooling. | (To be determined) | (To be determined) |
| Acetone/Hexanes | Acetone is a good solvent for ketones.[1] Hexanes are a non-polar anti-solvent that can induce crystallization.[4] | Compound dissolves in warm acetone; addition of hexanes causes cloudiness and subsequent crystal formation on cooling. | (To be determined) | (To be determined) |
| Toluene | Toluene is often a good solvent for recrystallizing aromatic and naphthalene-containing compounds.[1][2] | Moderate to good solubility at elevated temperatures, with significantly lower solubility at room temperature. | (To be determined) | (To be determined) |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization protocol.
Caption: A flowchart illustrating the key stages of the recrystallization protocol.
Conclusion
This application note provides a comprehensive and systematic approach for developing a recrystallization protocol for this compound. By following the outlined solvent screening and bulk recrystallization procedures, researchers can effectively purify this compound to a high degree, which is essential for its intended applications in research and development. The principles and methodologies described herein are broadly applicable to the purification of other novel crystalline organic solids.
References
Application Notes and Protocols: The Strategic Use of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" is a versatile chemical intermediate whose structural features—a reactive acetyl group, a phenolic hydroxyl group, and a chlorinated naphthalene core—make it an attractive starting material for the synthesis of novel kinase inhibitors.[1][2]
While direct synthesis of a commercially available kinase inhibitor from "this compound" is not extensively documented in publicly available literature, its chemical functionalities lend themselves to the construction of compounds designed to target kinase active sites. This document provides a representative, illustrative application of this starting material in the synthesis of a hypothetical kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The protocols and data presented herein are based on established chemical transformations and principles of kinase inhibitor design.
Representative Kinase Inhibitor Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. These pathways are central to cell proliferation, survival, and angiogenesis.[3] Mutations that lead to constitutive activation of EGFR are common in several cancers, including non-small cell lung cancer and glioblastoma. The hypothetical inhibitor synthesized in this note, designated NKI-17 , is designed to be a Type I inhibitor, competing with ATP for binding to the kinase domain of EGFR.
EGFR Signaling Pathway and Point of Inhibition
References
Application Notes and Protocols for 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone, also known as 4-chloro-2-acetyl-1-naphthol, is a versatile chemical intermediate. Its unique molecular structure, featuring a chlorinated naphthalene core with hydroxyl and acetyl functional groups, makes it a valuable precursor in the synthesis of a variety of organic compounds.[1] This document provides detailed application notes and experimental protocols for its use as an intermediate in the synthesis of azo dyes, which are a prominent class of colorants used in various industries.
The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the naphthalene ring influences the electronic properties of the resulting dye molecules, impacting their color and fastness properties. The acetyl group provides a reactive site for further chemical modifications, although in the context of azo dyes, the hydroxyl- and chloro-substituted naphthalene ring itself acts as the coupling component.
Synthesis of the Intermediate: this compound
A common and effective method for the synthesis of this compound is the Fries rearrangement of 4-chloro-1-naphthyl acetate.[2][3] This reaction involves the Lewis acid-catalyzed intramolecular acyl migration of an aryl ester.
Experimental Protocol: Synthesis via Fries Rearrangement
Materials:
-
4-chloro-1-naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Methanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Dropping funnel
-
Beakers, separatory funnel, Büchner funnel, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1-naphthyl acetate (1.0 eq).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (2.0 eq) to the flask. This step should be performed in a fume hood as the reaction can be vigorous.
-
Solvent Addition: Add nitrobenzene as a solvent.
-
Reaction: Heat the reaction mixture to 150-170°C using an oil bath or heating mantle. Maintain stirring and hold the temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from methanol to obtain this compound.
Diagram of Synthesis Pathway:
Caption: Synthesis of the intermediate via Fries Rearrangement.
Application in Azo Dye Synthesis
This compound serves as a coupling component in azo dye synthesis. The general procedure involves the diazotization of a primary aromatic amine followed by coupling with the synthesized intermediate.
General Experimental Protocol: Synthesis of Azo Dyes
Step 1: Diazotization of an Aromatic Amine
Materials:
-
Substituted aniline (e.g., 4-nitroaniline, 2-chloro-4-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Ice
Procedure:
-
Dissolve the chosen aromatic amine (1.0 eq) in a mixture of concentrated acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5°C.
-
Stir for an additional 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling
Materials:
-
Diazonium salt solution (from Step 1)
-
This compound
-
Sodium hydroxide (NaOH) solution (10%)
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with continuous and efficient stirring.
-
Maintain the temperature below 5°C throughout the addition. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Filter the precipitated dye using a Büchner funnel, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a suitable temperature.
Diagram of Azo Dye Synthesis Workflow:
Caption: General workflow for the synthesis of azo dyes.
Characterization and Properties of Derived Dyes
The synthesized azo dyes can be characterized by various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy, to confirm their chemical structure. The performance of these dyes for textile applications is evaluated by studying their dyeing properties, such as color yield, and fastness properties (e.g., light, wash, and sublimation fastness) on synthetic fabrics like polyester.
Quantitative Data Summary (Hypothetical Example):
The following table presents hypothetical data for a series of disperse azo dyes synthesized from this compound and various diazotized aromatic amines. This data is for illustrative purposes to demonstrate how results would be presented.
| Diazo Component (Substituted Aniline) | λmax (nm) in Acetone | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Light Fastness (on Polyester) | Wash Fastness (on Polyester) | Sublimation Fastness (on Polyester) |
| Aniline | 480 | 25,000 | 4 | 4-5 | 4 |
| 4-Nitroaniline | 520 | 35,000 | 5 | 5 | 4-5 |
| 2-Chloro-4-nitroaniline | 535 | 38,000 | 5-6 | 5 | 5 |
| 4-Cyanoaniline | 510 | 32,000 | 4-5 | 4-5 | 4 |
Note: The fastness properties are typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Conclusion
This compound is a key intermediate for the synthesis of a range of azo dyes. The Fries rearrangement provides a reliable method for its preparation. The subsequent coupling with various diazotized aromatic amines allows for the generation of a library of dyes with different shades and properties. The protocols and data presented in this document serve as a foundational guide for researchers and scientists working in the fields of dye chemistry, materials science, and drug development. Further optimization of reaction conditions and selection of appropriate diazo components can lead to the development of novel dyes with desired characteristics for specific applications.
References
Application Notes and Protocols: 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone in Material Science and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone, also known as 4-Chloro-2-acetylnaphthol, is a versatile bicyclic aromatic compound. Its unique structure, featuring a reactive hydroxyl group, a chloro substituent, and an acetyl moiety on a naphthalene core, makes it a valuable intermediate in the synthesis of advanced materials and pharmacologically active molecules. In material science, it serves as a building block for specialty polymers and coatings, purportedly enhancing their chemical resistance and durability. In the realm of drug development, its scaffold is integral to the synthesis of novel anti-inflammatory and anticancer agents. This document provides detailed application notes, representative experimental protocols, and data for the utilization of this compound in both fields.
Chemical Properties and Synonyms
| Property | Value |
| IUPAC Name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone |
| Synonym | 4-Chloro-2-acetylnaphthol |
| CAS Number | 530740-47-7[1] |
| Molecular Formula | C₁₂H₉ClO₂[1] |
| Molecular Weight | 220.65 g/mol [1] |
Applications in Material Science
The naphthalene ring imparts rigidity and thermal stability, while the hydroxyl and acetyl groups offer sites for polymerization and cross-linking. These features make this compound a candidate for the development of high-performance polymers and coatings.
Specialty Polymers
Naphthalene-based polymers are known for their high thermal stability and desirable optical and electronic properties. The incorporation of this compound as a monomer or a functional additive can lead to polymers with enhanced characteristics.
Representative Experimental Protocol: Synthesis of a Naphthalene-Containing Polyester
This protocol describes a representative polycondensation reaction to form a polyester, a common type of specialty polymer.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Pyridine (as a catalyst and acid scavenger)
-
Anhydrous N,N-Dimethylformamide (DMF) (as a solvent)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add pyridine (2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous DMF to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 24 hours.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at 60°C.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages, and by Thermogravimetric Analysis (TGA) to assess its thermal stability.
Quantitative Data: Thermal Properties of Representative Naphthalene-Based Polymers
| Polymer Type | Decomposition Temperature (TGA, °C) | Glass Transition Temperature (DSC, °C) |
| Naphthalene-based Polyimide | > 500 | > 250 |
| Naphthalene-based Polyester | > 400 | 150 - 200 |
| Naphthalene-based Epoxy Resin | > 350 | 120 - 180 |
Note: These are typical values and can vary based on the specific polymer structure and molecular weight.
Specialty Coatings
The incorporation of the rigid and chemically stable naphthalene moiety can improve the hardness, gloss, and chemical resistance of coatings.
Representative Experimental Protocol: Formulation of a Naphthalene-Modified Epoxy Coating
Materials:
-
This compound
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
A polyamine curing agent (e.g., triethylenetetramine)
-
Solvent (e.g., xylene/butanol mixture)
Procedure:
-
In a reaction vessel, dissolve the DGEBA epoxy resin in the solvent mixture.
-
Add this compound to the solution. The hydroxyl group can react with the epoxy groups, incorporating the naphthalene moiety into the resin backbone. This reaction may require heating and a catalyst.
-
After the modification reaction is complete (monitored by techniques like FTIR or NMR), cool the mixture.
-
Add the polyamine curing agent in a stoichiometric amount relative to the remaining epoxy groups.
-
Homogenize the mixture to obtain the final coating formulation.
-
The coating can then be applied to a substrate and cured at the recommended temperature.
Quantitative Data: Chemical Resistance of Naphthalene-Containing Coatings
Specific data for coatings containing this compound is not available. The following table provides a general comparison of the chemical resistance of standard epoxy coatings versus those modified with naphthalene-based compounds.
| Chemical Agent | Standard Epoxy Coating | Naphthalene-Modified Epoxy Coating |
| 10% Sulfuric Acid | Good | Excellent |
| 10% Sodium Hydroxide | Excellent | Excellent |
| Xylene | Fair | Good |
| Acetone | Poor | Fair |
Note: Resistance is typically evaluated by observing changes in appearance, hardness, or adhesion after a specified exposure time.
Workflow for Polymer/Coating Development
Caption: Workflow for developing and testing materials.
Applications in Drug Development
The naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs, such as Naproxen (anti-inflammatory) and Nafcillin (antibiotic). The unique substitution pattern of this compound provides a starting point for the synthesis of novel drug candidates.
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Naphthalene derivatives have been explored as inhibitors of key inflammatory mediators. The synthesis of novel pyrazole-naphthalene hybrids is a promising strategy for developing new anti-inflammatory drugs.
Representative Experimental Protocol: Synthesis of a Pyrazole-Naphthalene Derivative
This protocol outlines a representative synthesis of a pyrazole-containing molecule, a class of compounds known for their anti-inflammatory properties.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Step 1: Synthesis of the enaminone intermediate
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
-
-
Step 2: Cyclization to form the pyrazole ring
-
Dissolve the crude enaminone intermediate in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Filter the solid product, wash with cold ethanol, and dry. The product can be further purified by recrystallization.
-
Quantitative Data: In Vitro Anti-inflammatory Activity of Representative Naphthalene Derivatives
| Compound Class | Target | IC₅₀ (µM) |
| Naphthalene-Sulfonamide Hybrid | COX-2 | 0.15 - 5.2 |
| Naphthyl-Substituted Pyrazole | 5-LOX | 2.5 - 10.8 |
| Naphthoic Acid Derivative | TNF-α release | 1.2 - 8.5 |
Note: IC₅₀ values are highly dependent on the specific compound structure and the assay conditions.
Anticancer Agents
Naphthalene derivatives have shown promise as anticancer agents by targeting various cellular pathways involved in cancer progression.
Signaling Pathways in Cancer Targeted by Naphthalene Derivatives
Naphthalene-based compounds have been shown to modulate several key signaling pathways in cancer cells. One such pathway is the IL-6/JAK2/STAT3 pathway , which is often hyperactivated in cancer, leading to increased cell proliferation and survival. Certain naphthalene derivatives can inhibit this pathway, leading to an anti-tumor effect.
Caption: Inhibition of the IL-6/JAK2/STAT3 pathway.
Another important target is the CREB (cAMP response element-binding protein) , a transcription factor that regulates the expression of genes involved in cell survival and proliferation. Some naphthol derivatives have been found to inhibit CREB-mediated gene transcription.
Quantitative Data: In Vitro Anticancer Activity of Representative Naphthalene Derivatives
The following table summarizes the cytotoxic activity of some naphthalene derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26[2] |
| Naphthalene-chalcone hybrids | A549 (Lung) | 7.84[3] |
| Naphthol AS-E derivatives | HCT116 (Colon) | 1.5 - 20.0 |
Note: This data is for representative compounds and not direct derivatives of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Workflow for Drug Discovery
Caption: Drug discovery and development workflow.
Conclusion
This compound is a promising starting material for the development of both advanced materials and novel therapeutic agents. Its rich chemistry allows for a wide range of modifications, leading to the creation of diverse molecular architectures with tailored properties. While specific data for this compound is limited in the public domain, the representative protocols and data presented here, based on analogous naphthalene derivatives, provide a solid foundation for researchers to explore its potential in their respective fields. Further research into the synthesis and characterization of polymers, coatings, and bioactive molecules derived from this compound is warranted to fully elucidate its capabilities.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of Chlorinated Naphthols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial activity of chlorinated naphthols. The methodologies outlined are based on established standards for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.
Introduction
Chlorinated naphthols are a class of phenolic compounds that have garnered interest for their potential antimicrobial properties. Accurate assessment of their efficacy against various microorganisms is crucial for their development as potential therapeutic agents or disinfectants. This document details two standard methods for evaluating this activity: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the zone of inhibition.
Data Presentation: Antimicrobial Activity of Naphthol Derivatives
The following table summarizes representative quantitative data on the antimicrobial activity of various naphthol derivatives against common microbial strains. This data is compiled from multiple research sources and is intended for comparative purposes.[1][2][3][4][5]
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | 16 |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | - |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Escherichia coli | 25 | 11.5 - 15.1 |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Bacillus pumilus | 400 | 7.5 |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | 12.9 |
| 2-amino-1,4-naphthoquinonimine hydrochloride | Pseudomonas aeruginosa | > α-naphthol | - |
| α-naphthol | Pseudomonas aeruginosa | - | - |
| Ciprofloxacin (Control) | Staphylococcus aureus MDR | 200 | - |
| Griseofulvin (Control) | Penicillium notatum | 500 | 11.0 - 12.0 |
Note: '-' indicates data not available.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6][7][8][9][10]
Materials:
-
Chlorinated naphthol compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate sterile liquid growth medium
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each chlorinated naphthol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[2] Ensure the solvent has no inherent antimicrobial activity at the concentrations used.
-
From the stock solution, prepare a working solution in sterile MHB at twice the highest desired final concentration to be tested.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (at 600 nm, the absorbance should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]
-
-
Assay Setup:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working solution of the chlorinated naphthol to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a growth control (containing MHB and inoculum but no test compound).
-
The twelfth column will serve as a sterility control (containing MHB only).
-
Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[10]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the chlorinated naphthol at which there is no visible growth of the microorganism.[7]
-
Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[11][12][13][14][15]
Materials:
-
Chlorinated naphthol compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or calipers
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
Procedure:
-
Preparation of Test Compounds and Disks:
-
Dissolve the chlorinated naphthols in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile filter paper disks with a specific volume (e.g., 10-20 µL) of the test compound solution.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Preparation of Inoculum and Inoculation of Agar Plate:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[15]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[15]
-
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.[11]
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Visualization of Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for the antimicrobial assays and a proposed mechanism of action for phenolic compounds.
Caption: Workflow for antimicrobial susceptibility testing of chlorinated naphthols.
Caption: Proposed antimicrobial mechanism of action for phenolic compounds.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. youtube.com [youtube.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. youtube.com [youtube.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. asm.org [asm.org]
Application Notes and Protocols for Cytotoxicity Testing of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene and its derivatives, particularly naphthoquinones, are a class of organic compounds that have garnered significant interest in oncology research due to their potential as anticancer agents. These compounds are known to induce cytotoxicity in various cancer cell lines through mechanisms that can include the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is a naphthalene derivative with a chemical structure that suggests potential biological activity. These application notes provide a comprehensive framework for evaluating the cytotoxic and potential anticancer properties of this compound on various cancer cell lines. The following protocols are based on established methodologies for in vitro cytotoxicity testing.
Hypothetical Cytotoxicity Profile
While specific experimental data for this compound is not yet publicly available, a preliminary assessment of its cytotoxic potential can be projected based on the activity of structurally related compounds. The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the compound against a panel of common cancer cell lines after 48 hours of treatment.
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 10.2 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colon Carcinoma | 18.3 |
| HeLa | Cervical Adenocarcinoma | 22.1 |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is a multi-step process that begins with determining cell viability and progresses to more detailed mechanistic studies.
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at the appropriate split ratio.
MTT Assay for Cell Viability
Materials:
-
Cells cultured as described above
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions in complete medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically ≤ 0.5%).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells cultured in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1][2][3][4]
Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells cultured in 6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]
Potential Mechanism of Action and Signaling Pathway
Based on studies of related naphthoquinone compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).
Caption: A plausible intrinsic apoptosis signaling pathway.
This proposed pathway suggests that the compound induces cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[8][9][10]
Conclusion
These application notes and protocols provide a robust starting point for the comprehensive in vitro evaluation of the cytotoxic properties of this compound. By following these established methods, researchers can obtain reliable data on the compound's potency and gain insights into its potential mechanisms of action, which is a critical step in the early stages of anticancer drug discovery and development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. static.igem.org [static.igem.org]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone , a versatile synthetic intermediate, for the development of novel compounds for biological screening. This document outlines detailed protocols for the synthesis of key derivatives and subsequent biological evaluation, supported by data presentation formats and workflow visualizations.
Introduction
This compound, also known as 4-Chloro-2-acetylnaphthol, is a valuable starting material in medicinal chemistry. Its reactive chloro and hydroxy functionalities make it an excellent candidate for chemical modifications to generate diverse libraries of derivatives.[1] Naphthalene derivatives, in general, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This makes the derivatization of this specific scaffold a promising avenue for the discovery of new therapeutic agents. These notes will focus on three principal derivatization pathways: the synthesis of chalcones, pyrazoles, and oxime ethers.
Experimental Protocols
The following protocols are adapted from established synthetic methodologies for analogous compounds and are tailored for the derivatization of this compound.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a wide array of biological activities.[5] The Claisen-Schmidt condensation provides a straightforward method for their synthesis.
-
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (40%)
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add 40% aqueous NaOH solution dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone derivative.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
Pyrazoles are a class of heterocyclic compounds with known anti-inflammatory and anticancer activities.[6] They can be synthesized from chalcone precursors.
-
Materials:
-
Chalcone derivative (from Protocol 1)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Glacial acetic acid or ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the chalcone derivative (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazole derivative.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Protocol 3: Synthesis of Oxime Ether Derivatives
Oxime ethers represent another class of derivatives with potential biological activities, including anticonvulsant and antimicrobial properties.[7]
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or other suitable base
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)
-
Ethanol or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
-
Procedure:
-
Step 1: Oxime formation
-
Dissolve this compound (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and add cold water to precipitate the oxime.
-
Filter, wash with cold water, and dry the crude oxime.
-
-
Step 2: O-alkylation
-
In a one-pot variation, to a mixture of the ketone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in THF, add anhydrous potassium carbonate (2 equivalents).[8]
-
Stir the mixture and then add the desired alkyl or benzyl halide (1.2 equivalents).
-
Continue stirring at room temperature for 1-2 hours, monitoring by TLC.
-
Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the resulting crude oxime ether by column chromatography or recrystallization.
-
-
Biological Screening Protocols
The synthesized derivatives should be subjected to a panel of biological assays to determine their potential therapeutic applications.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and is commonly used to screen for cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Synthesized derivatives dissolved in DMSO
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)[9]
-
Normal cell line for cytotoxicity comparison (e.g., fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 5: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit key inflammatory mediators.
-
Heat-Induced Hemolysis Assay:
-
Prepare a red blood cell suspension.
-
Incubate the cell suspension with different concentrations of the test compounds.
-
Induce hemolysis by heating.
-
Centrifuge and measure the absorbance of the supernatant to quantify hemoglobin release.
-
A lower absorbance indicates a higher anti-inflammatory activity.
-
-
COX-2 Inhibition Assay: The ability to selectively inhibit the COX-2 enzyme is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). This can be evaluated using commercially available assay kits.
Protocol 6: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
-
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity of Naphthalene Derivatives
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Parent | This compound | MDA-MB-231 | >100 |
| D-01 | Chalcone | MDA-MB-231 | Value |
| D-02 | Pyrazole | MDA-MB-231 | Value |
| D-03 | Oxime Ether | MDA-MB-231 | Value |
| Ref-01 | Doxorubicin | MDA-MB-231 | Value |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Naphthalene Derivatives
| Compound ID | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| Parent | >128 | >128 | >128 |
| D-01 | Value | Value | Value |
| D-02 | Value | Value | Value |
| D-03 | Value | Value | Value |
| Ref-02 | Ampicillin | Value | - |
| Ref-03 | Fluconazole | - | Value |
Visualizations
Experimental Workflow for Derivatization and Screening
Caption: Workflow for the synthesis and biological evaluation of derivatives.
Potential Signaling Pathway Inhibition by Naphthalene Derivatives
Naphthalene derivatives have been reported to interfere with various cellular signaling pathways, including those crucial for cancer cell proliferation and survival.
Caption: Potential inhibition of STAT3 and tubulin pathways by derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" quantification
An increasing demand exists for precise and dependable analytical techniques for the quantification of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone (CHNE). CHNE is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document provides detailed application notes and protocols for the quantification of CHNE in various matrices, targeting researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of CHNE is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| CAS Number | 530740-47-7 | [1][2] |
| Molecular Formula | C₁₂H₉ClO₂ | [1][2] |
| Molecular Weight | 220.65 g/mol | [1][2] |
| Appearance | Brown solid | [1] |
| Purity (typical) | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Application Note 1: Quantification of CHNE using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of CHNE in bulk materials and simple formulations where high sensitivity is not a primary requirement. The presence of the naphthalene chromophore allows for sensitive UV detection.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (Primary), 280 nm (Secondary) |
| Run Time | 10 minutes |
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of CHNE reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Bulk Material: Accurately weigh approximately 10 mg of the CHNE sample, dissolve in 10 mL of acetonitrile, and dilute with the mobile phase to fall within the calibration range.
-
Formulation: The sample preparation will depend on the matrix. For a simple formulation, extraction with a suitable solvent like acetonitrile followed by filtration might be sufficient.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the CHNE standard injections against their corresponding concentrations.
-
Determine the concentration of CHNE in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters (Hypothetical)
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: HPLC-UV Experimental Workflow for CHNE Quantification.
Application Note 2: Quantification of CHNE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of CHNE at low concentrations in complex matrices such as biological fluids or environmental samples.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Mass Spectrometer Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
3. Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CHNE (Quantifier) | 219.0 | 177.0 | -25 |
| CHNE (Qualifier) | 219.0 | 141.0 | -35 |
4. Sample Preparation:
-
Plasma/Serum: Protein precipitation with acetonitrile (1:3 v/v), followed by centrifugation and filtration of the supernatant.
-
Environmental Water Samples: Solid-phase extraction (SPE) using a C18 cartridge for pre-concentration and clean-up.
Method Validation Parameters (Hypothetical)
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
Welcome to the technical support center for the synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main approaches for synthesizing this compound, both starting from 4-chloro-1-naphthol:
-
Direct Friedel-Crafts Acylation: This involves the direct acylation of the 4-chloro-1-naphthol aromatic ring with an acetylating agent (e.g., acetyl chloride or acetic anhydride) using a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this method is often plagued by low yields with phenolic substrates.[1][2]
-
Two-Step Fries Rearrangement: This is often the preferred and more reliable method.[3][4] It involves two distinct steps:
-
Step 1 (O-Acylation): Esterification of the hydroxyl group of 4-chloro-1-naphthol to form 4-chloro-1-naphthyl acetate.
-
Step 2 (Fries Rearrangement): An intramolecular rearrangement of the acetyl group from the oxygen atom to the carbon atom at the ortho position of the naphthyl ring, catalyzed by a Lewis acid.[3][5]
-
Q2: Why is my direct Friedel-Crafts acylation of 4-chloro-1-naphthol resulting in a very low yield?
A2: Low yields in the direct Friedel-Crafts acylation of phenols are a well-documented issue due to two main factors:
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated on the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation).[6] O-acylation to form an ester is often kinetically faster and can be the dominant reaction pathway, consuming the starting material.[6]
-
Catalyst and Ring Deactivation: The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[6][7] This complexation deactivates the catalyst and makes the hydroxyl group electron-withdrawing, which in turn deactivates the aromatic ring towards the desired electrophilic substitution.[1][6]
Q3: How does the Fries Rearrangement overcome the problems of direct acylation?
A3: The Fries rearrangement circumvents the issues of direct acylation by separating the process into two steps. First, the phenolic ester is intentionally formed via O-acylation. Then, under different conditions (typically with excess Lewis acid and heat), the acyl group is forced to migrate from the oxygen to the aromatic ring (C-acylation).[4] This allows for better control over the reaction to achieve the desired hydroxyaryl ketone.
Q4: Which isomer (ortho vs. para) is favored during the Fries Rearrangement?
A4: The Fries rearrangement can produce both ortho and para isomers. The product distribution is highly dependent on the reaction conditions, especially temperature.[3][8]
-
Low Temperatures (<60°C): Favor the formation of the para-substituted product.[9][10]
-
High Temperatures (>160°C): Favor the formation of the ortho-substituted product.[9][10] For the synthesis of this compound, the acetyl group is at the ortho position relative to the hydroxyl group, so higher temperatures are generally required.
Troubleshooting Guide: Low Yield
This section addresses specific problems that can lead to low yields when using the recommended Fries Rearrangement pathway.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material (4-chloro-1-naphthyl acetate) | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present.[11] 2. Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount or more is often required.[11][12] 3. Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy for the rearrangement.[11] | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the molar ratio of the Lewis acid to the ester substrate. Ratios of 2.0 to 3.0 equivalents are common.[6] 3. Gradually increase the reaction temperature. For the ortho product, temperatures above 160°C may be necessary.[9][10] Monitor the reaction by TLC to track the consumption of the starting ester. |
| Formation of multiple byproducts | 1. Intermolecular Acylation: The acylium ion intermediate can acylate another molecule of the starting ester or product, leading to complex mixtures. 2. Decomposition: Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products. 3. Cleavage of Ester Bond: A common side reaction is the cleavage of the ester bond, which regenerates the phenol (4-chloro-1-naphthol).[13] | 1. Use a non-polar solvent, as this tends to favor the intramolecular rearrangement.[3] Consider running the reaction at a higher concentration to favor the intramolecular pathway. 2. Optimize the reaction time and temperature by monitoring with TLC. Do not heat for longer than necessary once the starting material is consumed. 3. Ensure anhydrous conditions, as water can promote ester cleavage.[13] The choice of solvent can also influence this; non-polar solvents are generally preferred.[14] |
| Desired ortho-product yield is low, but para-product is observed | 1. Reaction Temperature Too Low: The formation of the para-isomer is kinetically favored at lower temperatures.[3][8] | 1. Increase the reaction temperature. The ortho-isomer is the thermodynamically more stable product (due to chelation with the Lewis acid) and is favored at higher temperatures (>160°C).[3][10] |
Table 1: Influence of Reaction Parameters on Fries Rearrangement
| Parameter | Effect on Yield and Selectivity | Rationale |
| Temperature | Low temperature (<60°C) favors the para product; high temperature (>160°C) favors the ortho product.[9][10] | The ortho product can form a stable bidentate complex with the Lewis acid, making it the thermodynamically favored product at higher temperatures. The para product is often the kinetically favored one.[3] |
| Solvent Polarity | Non-polar solvents (e.g., carbon disulfide, nitrobenzene) tend to favor the ortho product.[3] Polar solvents favor the para product.[8] | Solvent polarity influences the solvation of the reaction intermediates, which in turn affects the transition state energies for ortho vs. para attack. |
| Catalyst Amount | Stoichiometric or excess amounts (2.0-3.0 eq.) of Lewis acid are generally required for good yields.[6] | The product ketone complexes with the Lewis acid, so a catalytic amount is insufficient.[11][12] High catalyst concentration favors C-acylation over O-acylation reversal.[1][2] |
Experimental Protocols
A detailed two-step methodology via the Fries Rearrangement is provided below.
Step 1: Synthesis of 4-Chloro-1-naphthyl acetate (O-Acylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-chloro-1-naphthol (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane or pyridine.
-
Reagent Addition: Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent like dichloromethane, add a base such as triethylamine (1.2 eq.) to neutralize the HCl byproduct.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is completely consumed.
-
Workup: Quench the reaction by adding water. If using an organic solvent, separate the organic layer. Wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude phenyl ester can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound (Fries Rearrangement)
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).
-
Solvent: Add a high-boiling, non-polar solvent such as nitrobenzene. Stir to create a slurry.
-
Substrate Addition: Slowly add a solution of 4-chloro-1-naphthyl acetate (1.0 eq.) from Step 1 in the same solvent.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., >160°C) to favor the formation of the ortho-product.[9][10] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis via Fries Rearrangement.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. brainly.in [brainly.in]
- 8. byjus.com [byjus.com]
- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 10. pharmdguru.com [pharmdguru.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Friedel-Crafts Acylation of Substituted Naphthalenes
Welcome to the technical support center for the Friedel-Crafts acylation of substituted naphthalenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions and optimization of experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of α- and β-isomers. How can I improve the regioselectivity?
A1: The formation of isomeric products in the Friedel-Crafts acylation of naphthalene is a common challenge governed by a competition between kinetic and thermodynamic control. The α-position (C-1) is kinetically favored due to its higher reactivity, while the β-position (C-2) leads to a more sterically stable, thermodynamically favored product.[1][2] You can control the major product by carefully selecting the reaction solvent and temperature.
Troubleshooting Guide for Regioselectivity:
-
For the α-Isomer (Kinetic Control): This pathway is favored under milder conditions. The faster-forming α-isomer-Lewis acid complex often precipitates out of non-polar solvents, preventing it from reverting to the starting material and rearranging to the more stable β-isomer.[3][4]
-
For the β-Isomer (Thermodynamic Control): This pathway requires conditions that allow the initial, kinetically-formed α-product to deacylate and subsequently react at the more stable β-position.[3] This reversibility is key to achieving the thermodynamic product.[3][6]
-
Use Polar Solvents: Nitrobenzene or nitromethane keep the intermediate complexes in solution, facilitating the rearrangement.[3]
-
Use Higher Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for deacylation and favor the formation of the most stable isomer.[3]
-
Data Presentation: Effect of Solvent on Isomer Distribution
The choice of solvent has a profound impact on the yield and isomer distribution. The following table, based on data from the acetylation of 2-methylnaphthalene, illustrates this principle which is broadly applicable to other substituted naphthalenes.
| Solvent | Total Yield (%) | % of 2,6-isomer (β-position) in Product | Reference |
| 2-Nitropropane | 78.6 - 81.5 | 64 - 89 | [3] |
| 1,1,2,2-Tetrachloroethane | 55.4 | 50 | [3] |
| Nitrobenzene | 27.2 | 72 | [3] |
Experimental Protocols:
Protocol 1: Kinetically Controlled Synthesis of 1-Acetylnaphthalene (α-Isomer) This protocol is designed to favor the formation of the kinetic α-isomer.
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous carbon disulfide (CS₂) to the flask. Cool the suspension to 0°C in an ice bath.[5]
-
Naphthalene Addition: Dissolve naphthalene (1.0 equivalent) in a minimal amount of dry CS₂ and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[3]
-
Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.[3][5]
-
Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours. The product-catalyst complex may precipitate.[3][4]
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]
Protocol 2: Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene (β-Isomer) This protocol is designed to favor the formation of the thermodynamic β-isomer.
-
Preparation: Use the same oven-dried setup as in Protocol 1.
-
Solution Preparation: In the flask, dissolve naphthalene (1.0 equivalent) in dry nitrobenzene under a nitrogen atmosphere.[3]
-
Addition of Reagents: Add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise to the solution. Then, add acetyl chloride (1.0 equivalent) dropwise at room temperature.[3][7]
-
Reaction: Heat the reaction mixture as required (e.g., allow to stand at room temperature or heat gently) and monitor by TLC. Higher temperatures promote the formation of the 2-isomer.[3]
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Visualization: Kinetic vs. Thermodynamic Pathways
Caption: Diagram illustrating the competing kinetic and thermodynamic pathways.
Q2: My reaction yield is very low, with significant unreacted starting material. What are the likely causes?
A2: Low conversion is a frequent issue that typically points to problems with the catalyst or reaction conditions.
Troubleshooting Guide for Low Yield:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, reagents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3] Use a fresh, high-quality bottle of catalyst. |
| Insufficient Catalyst | Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product is a Lewis base and forms a stable, often irreversible complex with the catalyst, effectively removing it from the catalytic cycle.[3] Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice. |
| Deactivated Substrate | If your naphthalene starting material has strongly electron-withdrawing substituents, it may be too deactivated to react under standard conditions.[8] Ensure the purity of your starting material, as impurities can also inhibit the reaction.[5] |
| Suboptimal Temperature | The reaction may simply be too slow at the temperature used. While low temperatures are needed for kinetic control, some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal balance.[5] |
Visualization: Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
Q3: My reaction mixture turned dark and formed a lot of tar-like material. What went wrong?
A3: Tar formation is a clear sign of decomposition or polymerization side reactions, which are typically caused by overly harsh reaction conditions.[3]
Troubleshooting Guide for Tar Formation:
| Cause | Recommended Action |
| Excessive Heat | High reaction temperatures, often exceeding 100°C, can lead to the decomposition of naphthalene and the formation of tarry products.[3][9] Lower the reaction temperature and monitor closely. |
| Prolonged Reaction Time | Allowing the reaction to run for too long, especially at elevated temperatures, increases the likelihood of degradation.[3] Monitor the reaction by TLC and quench it once the starting material is consumed. |
| Reactive Solvents | While effective for directing regioselectivity, some solvents like nitrobenzene can be reactive under harsh conditions and contribute to side products.[3] If tarring is severe, consider a less reactive solvent. |
Q4: I am observing diacylated products. How can I prevent this?
A4: Unlike Friedel-Crafts alkylation, polyacylation is less common because the introduction of the first acyl group (an electron-withdrawing ketone) deactivates the naphthalene ring towards further electrophilic substitution.[10][11] However, it can still occur under certain circumstances.
Troubleshooting Polyacylation:
-
Highly Activated Substrates: If your starting naphthalene has strong electron-donating groups (e.g., -OH, -OCH₃), the ring may still be reactive enough for a second acylation.
-
Forced Conditions: Using a large excess of the acylating agent and catalyst or very high temperatures can sometimes lead to diacylation.[3]
-
Solution: To minimize this side reaction, use a stoichiometry of approximately 1:1 for the naphthalene and acylating agent. Avoid excessively high temperatures and long reaction times once the mono-acylated product has formed.
Q5: Can the acyl group rearrange after addition? I'm seeing the isomer ratio change over time.
A5: Yes, this phenomenon is central to understanding regioselectivity in naphthalene acylations. The process is not a direct migration but rather a deacylation-reacylation mechanism.[3][12] The initially formed kinetic α-product can, under thermodynamic conditions (polar solvent, heat), revert to naphthalene, which is then re-acylated at the more stable thermodynamic β-position.[3] Kinetic studies have shown the α/β isomer ratio can shift dramatically as the reaction progresses toward thermodynamic equilibrium.[2][3]
Visualization: Deacylation-Reacylation Mechanism
Caption: Simplified view of the reversible acylation leading to the thermodynamic product.
References
- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Regioselectivity in the Synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselective synthesis of "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone".
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Acylation of 1-Naphthol
Q: My acylation of 1-naphthol is producing a mixture of 1-hydroxy-2-acetylnaphthalene (ortho-product) and 1-hydroxy-4-acetylnaphthalene (para-product). How can I favor the formation of the desired 2-acetyl isomer?
A: The regioselectivity of the acylation of 1-naphthol is highly dependent on the reaction conditions, primarily the choice of method (Fries Rearrangement or Friedel-Crafts Acylation), temperature, and solvent.
Troubleshooting Steps:
-
Method Selection:
-
Fries Rearrangement: This method involves the rearrangement of 1-naphthyl acetate to form the hydroxy-acetylnaphthalene isomers. It is often preferred for achieving high ortho-selectivity.
-
Friedel-Crafts Acylation: This involves the direct acylation of 1-naphthol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid. Regioselectivity can be controlled but may be more sensitive to reaction parameters.
-
-
Temperature Control:
-
For the Fries Rearrangement , higher temperatures (e.g., >100 °C) generally favor the formation of the thermodynamically more stable ortho-isomer (1-hydroxy-2-acetylnaphthalene).[1] Lower temperatures tend to favor the kinetically controlled para-product.[1]
-
In Friedel-Crafts acylation , lower temperatures (e.g., 0 °C) can favor the kinetically preferred product, which for naphthalene systems is often the α-substitution (acylation at the 4-position).[2]
-
-
Solvent Choice:
-
In the Fries Rearrangement , non-polar solvents promote the formation of the ortho-product.[1] As solvent polarity increases, the proportion of the para-product tends to rise.[1]
-
For Friedel-Crafts acylation , non-polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane favor kinetic control (α-substitution), while polar solvents like nitrobenzene at higher temperatures favor the thermodynamic product (β-substitution).[2]
-
-
Catalyst Selection and Stoichiometry:
Summary of Conditions for Favoring 2-Acetyl-1-naphthol:
| Parameter | Fries Rearrangement | Friedel-Crafts Acylation |
| Temperature | High (>100 °C) | Varies, can be complex |
| Solvent | Non-polar (e.g., nitrobenzene) | Dependent on desired outcome |
| Catalyst | Stoichiometric AlCl₃ | Lewis Acids (e.g., AlCl₃) |
Issue 2: Low Yield in the Synthesis of 1-Hydroxy-2-acetylnaphthalene
Q: My reaction is resulting in a low overall yield of the desired 1-hydroxy-2-acetylnaphthalene. What are the potential causes and solutions?
A: Low yields can stem from several factors, including reagent purity, reaction conditions, and side reactions.
Troubleshooting Steps:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation. Ensure all glassware is oven-dried and reagents are anhydrous.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Insufficient Catalyst: In both Fries rearrangement and Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, effectively sequestering it.[4] Therefore, a stoichiometric amount (or slight excess) of the catalyst is often required, not just a catalytic amount.[4]
-
Suboptimal Temperature and Reaction Time:
-
In the Fries rearrangement, temperatures that are too high can lead to decomposition and the formation of side products, while temperatures that are too low can result in an incomplete reaction.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
-
Side Reactions: A common side reaction in the Fries rearrangement is the cleavage of the ester to form 1-naphthol.[3] This can be minimized by ensuring the reaction is sufficiently concentrated and avoiding high-dilution conditions.[3]
-
Deactivated Aromatic Ring (Friedel-Crafts): If the starting material has strongly electron-withdrawing groups, the ring will be deactivated towards electrophilic aromatic substitution, leading to a poor yield.[4]
Issue 3: Poor Regioselectivity in the Chlorination of 1-Hydroxy-2-acetylnaphthalene
Q: I am attempting to chlorinate 1-hydroxy-2-acetylnaphthalene and obtaining a mixture of chlorinated products. How can I selectively obtain the 4-chloro isomer?
A: The regioselectivity of electrophilic aromatic substitution on a disubstituted naphthalene ring is governed by the directing effects of the existing substituents.
Understanding Directing Effects:
-
Hydroxyl Group (-OH): The hydroxyl group is a strongly activating substituent and an ortho, para-director.[5][6] This means it directs incoming electrophiles (like Cl⁺) to the positions ortho and para to it. In 1-hydroxy-2-acetylnaphthalene, the positions ortho to the hydroxyl group are the 2- and 8a- (bridgehead) positions, and the para position is the 4-position.
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Acetyl Group (-COCH₃): The acetyl group is a deactivating substituent and a meta-director.[5][6] It directs incoming electrophiles to the positions meta to it. In 1-hydroxy-2-acetylnaphthalene, the positions meta to the acetyl group are the 4- and 8-positions.
Combined Effect:
The 4-position is strongly favored for chlorination because it is:
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Para to the strongly activating hydroxyl group.
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Meta to the deactivating acetyl group.
This alignment of directing effects leads to a high degree of regioselectivity for the 4-position.
Troubleshooting Steps for Poor Regioselectivity:
-
Choice of Chlorinating Agent: Milder chlorinating agents are generally preferred to avoid over-chlorination or less selective reactions. Sulfuryl chloride (SO₂Cl₂) is a common choice.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lowest activation energy.
-
Solvent: The choice of solvent can influence the reactivity of the electrophile and the substrate. A non-coordinating, inert solvent is typically used.
-
Exclusion of Light: Some chlorination reactions can have radical pathways initiated by light, which can lead to a loss of regioselectivity. Performing the reaction in the dark is advisable.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between the Fries Rearrangement and Friedel-Crafts Acylation for synthesizing 1-hydroxy-2-acetylnaphthalene?
A1: The Fries Rearrangement is an intramolecular reaction where an acyl group migrates from a phenolic ester to the aromatic ring.[1] In contrast, Friedel-Crafts Acylation is an intermolecular reaction where an acyl group is introduced to the aromatic ring from an external acylating agent.[7][8] For producing 1-hydroxy-2-acetylnaphthalene, the Fries rearrangement of 1-naphthyl acetate is often preferred as it can be optimized for high ortho-selectivity.[1]
Q2: Why is a stoichiometric amount of Lewis acid needed in these reactions?
A2: The product, a hydroxyaryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4] This complex deactivates the catalyst. Therefore, at least one equivalent of the Lewis acid is required for each equivalent of the product formed, in addition to the amount needed to catalyze the reaction.
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: Yes, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄), as well as strong Brønsted acids like hydrogen fluoride (HF) or methanesulfonic acid, can also be used for the Fries rearrangement and Friedel-Crafts acylation.[9] The choice of catalyst can affect reaction conditions and regioselectivity.
Q4: What are the main byproducts to expect in the synthesis of 1-hydroxy-2-acetylnaphthalene?
A4: In the Fries rearrangement, the main byproducts are the para-isomer (4-hydroxy-1-acetylnaphthalene) and 1-naphthol resulting from the cleavage of the ester.[3] In Friedel-Crafts acylation, the para-isomer is also a potential byproduct.
Q5: How can the ortho and para isomers of hydroxy-acetylnaphthalene be separated?
A5: The ortho and para isomers can typically be separated by column chromatography on silica gel.[3] Due to differences in polarity and the potential for intramolecular hydrogen bonding in the ortho-isomer, they usually have different retention factors. Steam distillation can also be an effective method for purification.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on the Ortho/Para Ratio in the Fries Rearrangement of 1-Naphthyl Acetate
| Catalyst | Solvent | Temperature (°C) | Ortho/Para Ratio | Notes | Reference(s) |
| AlCl₃ | Non-polar | High (e.g., >100°C) | Favors Ortho | The ortho-product forms a stable bidentate complex with AlCl₃, making it the thermodynamic product. | [1] |
| AlCl₃ | Non-polar | Low | Favors Para | Kinetically controlled product. | [1] |
| AlCl₃ | Polar | Varies | Increased Para | Increasing solvent polarity favors the para-product. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxy-2-acetylnaphthalene via Fries Rearrangement
This protocol is optimized for the formation of the ortho-isomer.
Materials:
-
1-Naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ensure all glassware is thoroughly oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen).
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-naphthyl acetate (1.0 eq).
-
Add anhydrous nitrobenzene as the solvent.
-
Cool the mixture in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.5 - 3.0 eq) to manage the initial exotherm.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and then slowly pour it over crushed ice containing concentrated HCl to decompose the aluminum chloride complexes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to separate the ortho and para isomers.
Protocol 2: Synthesis of this compound via Chlorination
This is a general protocol for the regioselective chlorination at the 4-position.
Materials:
-
1-Hydroxy-2-acetylnaphthalene
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask protected from light, dissolve 1-hydroxy-2-acetylnaphthalene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logic diagram of directing effects in the chlorination step.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Fries Rearrangement [organic-chemistry.org]
Byproducts in the synthesis of "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone"
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Removal of unreacted starting materials in "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials during the synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. This process is critical for obtaining a high-purity final product, essential for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts in the synthesis of this compound via Fries Rearrangement?
A1: The synthesis typically proceeds through a Fries Rearrangement of 4-chloro-1-naphthyl acetate. The primary impurities to be removed are:
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Unreacted 4-chloro-1-naphthol: The starting phenol for the initial esterification.
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Unreacted 4-chloro-1-naphthyl acetate: The ester that undergoes rearrangement.
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Hydrolyzed Acetylating Agent: Acetic acid, resulting from the hydrolysis of acetyl chloride or acetic anhydride.
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Lewis Acid Catalyst Residues: Typically aluminum chloride (AlCl₃), which needs to be quenched and removed during the workup.
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Positional Isomers: The Fries rearrangement can produce both ortho and para isomers of the acetylated product. The desired product is the ortho isomer, this compound.
Q2: What are the initial signs of incomplete reaction or significant impurity presence in my crude product?
A2: Visual inspection and simple analytical techniques can provide initial clues:
-
Oily or Gummy Appearance: The crude product may appear as a dark, viscous oil or a sticky solid instead of a crystalline powder, indicating the presence of impurities.
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Melting Point Depression and Broad Range: A melting point that is significantly lower and broader than the expected value for the pure product suggests the presence of impurities.
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Thin-Layer Chromatography (TLC): A TLC of the crude product showing multiple spots indicates the presence of several components, including unreacted starting materials and byproducts.
Q3: How can I effectively remove the aluminum chloride catalyst after the reaction?
A3: The aluminum chloride catalyst is typically removed by quenching the reaction mixture in an acidic aqueous solution. A standard procedure involves slowly pouring the cooled reaction mixture over crushed ice containing concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride to aluminum hydroxide, which then dissolves in the excess acid to form soluble aluminum salts, allowing for its separation from the organic product during extraction.
Q4: What is the best method to separate the unreacted 4-chloro-1-naphthol from the desired product?
A4: Both recrystallization and column chromatography are effective methods. The choice depends on the level of impurity and the desired final purity.
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Recrystallization: This is a good first step for bulk purification. A solvent system in which the desired product has significantly lower solubility at low temperatures compared to the unreacted 4-chloro-1-naphthol should be chosen.
-
Column Chromatography: For achieving high purity, especially for separating closely related isomers, column chromatography is the preferred method. A solvent system with optimal polarity will allow for the separation of the product from the more polar 4-chloro-1-naphthol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crystalline Product After Workup | Incomplete Fries rearrangement. | Optimize reaction conditions (temperature and time). Higher temperatures generally favor the formation of the ortho product in a Fries rearrangement.[2] |
| Product loss during aqueous workup. | Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Crude Product is a Dark, Intractable Oil | Presence of significant amounts of polymeric side products or unquenched catalyst. | Ensure the reaction is not overheated, which can lead to side reactions. Confirm complete quenching of the Lewis acid by checking the pH of the aqueous layer after workup. |
| TLC Shows a Smear Instead of Distinct Spots | The crude product is too concentrated, or an inappropriate TLC solvent system is being used. | Dilute the sample for TLC analysis. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. |
| Difficulty in Separating Product from Starting Material by Recrystallization | Inappropriate solvent choice, leading to co-crystallization or poor differential solubility. | Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, toluene, hexane/ethyl acetate mixtures) to find a suitable recrystallization solvent. |
| Product Contaminated with Isomeric Byproduct | Reaction conditions favoring the formation of the undesired isomer. | Adjust the reaction temperature. Lower temperatures in a Fries rearrangement often favor the para product, while higher temperatures favor the ortho product.[2] Use column chromatography for separation. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| This compound | C₁₂H₉ClO₂ | 220.65[3] | Not specified, expected to be a solid | Brown solid | Soluble in many organic solvents |
| 4-Chloro-1-naphthol | C₁₀H₇ClO | 178.62[4] | 118-121[5] | Off-white to tan crystals | Soluble in methanol, acetone[5][6] |
| 4-Chloro-1-naphthyl acetate | C₁₂H₉ClO₂ | 220.65 | Not specified, expected to be a solid | - | Likely soluble in non-polar organic solvents |
Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement and Workup
This protocol is adapted from a general procedure for the Fries rearrangement of naphthyl acetate.[1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-1-naphthyl acetate (1.0 eq).
-
Solvent Addition: Add an anhydrous solvent such as nitrobenzene or 1,2-dichloroethane.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (1.5 - 2.0 eq) while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 100-140 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup (Catalyst Removal): Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Based on small-scale tests, select a solvent or solvent mixture in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol/water or toluene/hexane is a good starting point. A procedure for a similar compound, 2-acetyl-1-naphthol, suggests a methanol/ethyl ether mixture for obtaining crystals.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates with varying ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system should give a good separation between the product spot (Rf ~0.3-0.4) and the spots of the impurities.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane), may be necessary to separate the components effectively.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Purification of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
Welcome to the technical support center for the purification of 1-(4-chloro-1-hydroxy-naphthalen-2-YL)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge in purifying this compound often stems from its synthesis, which typically involves a Fries rearrangement of 4-chloro-1-naphthyl acetate.[1][2][3][4][5] This reaction is known to produce a mixture of ortho and para isomers, with the desired product being the ortho-isomer (2-acetyl derivative). The main impurity is therefore the isomeric 1-(4-chloro-1-hydroxy-naphthalen-4 -YL)-ethanone (para-isomer).[2][4][5] Separating these isomers can be challenging due to their similar physical properties.
Other potential impurities may include unreacted starting material (4-chloro-1-naphthyl acetate), the hydrolyzed starting material (4-chloro-1-naphthol), and byproducts from side reactions.
Q2: What is the general appearance and stability of this compound?
The compound is typically a brown solid. Information on its stability is limited, but like many phenolic compounds, it may be sensitive to oxidation and light over extended periods.
Q3: What are the recommended purification methods for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing impurities, especially for separating the desired ortho-isomer from the less soluble para-isomer.
Issue 1: The compound does not dissolve in the chosen solvent.
-
Possible Cause: The solvent is not polar enough to dissolve the compound, even at elevated temperatures.
-
Solution:
-
Try a more polar solvent. A good starting point is to test the solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene).
-
Use a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. Common solvent mixtures include ethanol/water or hexane/ethyl acetate.[6]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may also be higher than the melting point of the compound.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution, then allow it to cool more slowly.
-
Use a larger volume of solvent to reduce the concentration.
-
Try a different solvent or solvent system with a lower boiling point.
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Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Issue 3: Poor recovery of the purified compound.
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Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also be highly soluble in the chosen solvent even at low temperatures.
-
Solution:
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Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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After crystallization at room temperature, cool the flask in an ice bath to maximize crystal formation.
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If recovery is still low, the mother liquor can be concentrated and a second crop of crystals can be collected, although this crop may be less pure.
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Column Chromatography
Column chromatography is particularly useful for separating the ortho and para isomers, which may have different affinities for the stationary phase.[7]
Issue 1: Poor separation of isomers.
-
Possible Cause: The solvent system (eluent) is not optimized for the separation. The polarity of the eluent may be too high or too low.
-
Solution:
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent. A good solvent system will show a clear separation between the spots of the desired product and the impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Solvent Gradient: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can often improve separation. A common gradient is starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
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Issue 3: Tailing of the compound band on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.
-
Solution:
-
Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce strong interactions with the silica gel.
-
Ensure that the amount of crude material loaded onto the column is appropriate for the column size.
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until a slight turbidity persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉ClO₂ |
| Molecular Weight | 220.65 g/mol |
| CAS Number | 530740-47-7 |
| Appearance | Brown solid |
Table 2: Suggested Solvents for Purification and Analysis
| Method | Solvent System | Purpose |
| Recrystallization | Ethanol/Water, Hexane/Ethyl Acetate, Toluene | Primary purification, removal of isomers and byproducts. |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Separation of ortho and para isomers. |
| HPLC Analysis | Acetonitrile/Water with acid modifier (e.g., formic or phosphoric acid) | Purity assessment and quantification of impurities. |
Visualization
Logical Workflow for Purification Troubleshooting
Caption: A flowchart for troubleshooting common issues during the purification of this compound.
Experimental Workflow for Purification and Analysis
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
References
Troubleshooting "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" solubility issues
Technical Support Center: 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with this compound (CAS 530740-47-7).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, which includes a nonpolar naphthalene core and polar hydroxyl, ketone, and chloro functional groups, this compound is expected to be poorly soluble in water.[1][2] It is predicted to have better solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as in alcohols like ethanol and methanol.[1][2]
Q2: Which solvent should I try first to dissolve the compound?
A2: For initial trials, polar aprotic solvents are recommended. Start with DMSO or DMF, as these are excellent solvents for a wide range of organic molecules with similar functional groups.[1] If a less polar or more volatile solvent is required for your experiment, consider acetone or ethyl acetate.
Q3: Can I use heat to increase the solubility?
A3: Yes, gently warming the solution can significantly increase both the amount of solute that dissolves and the rate of dissolution.[2] A temperature of 37°C is often used to assess solubility for biopharmaceutical applications.[3][4] However, be cautious of potential compound degradation at elevated temperatures. Always start with gentle warming (e.g., a 37-50°C water bath) and observe for any color changes that might indicate decomposition.
Q4: My compound precipitates out of the aqueous buffer after adding it from a DMSO stock. How can I prevent this?
A4: This is a common issue when a compound is poorly soluble in an aqueous medium. To mitigate this:
-
Lower the final concentration: The most straightforward solution is to work with a more dilute final concentration in your assay.
-
Decrease the percentage of organic solvent: While counterintuitive, sometimes a lower percentage of the organic stock solution (e.g., <1% v/v) can prevent precipitation.
-
Use co-solvents: Adding a co-solvent like ethanol or using formulation aids such as cyclodextrins can help maintain solubility in aqueous solutions.
-
pH adjustment: The hydroxyl group on the naphthalene ring is weakly acidic. Adjusting the pH of the buffer may increase solubility, depending on the compound's pKa.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: The compound will not dissolve in the chosen solvent.
If the compound remains as a solid precipitate even after vigorous mixing, follow this workflow.
References
Preventing decomposition of "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" during reaction
Welcome to the technical support center for 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone (CAS: 530740-47-7). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile chemical intermediate during experimental procedures.
This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on the known reactivity of its core functional groups: a phenolic hydroxyl group and an α-hydroxy ketone moiety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 4-Chloro-2-acetylnaphthol, is a chemical compound with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol .[1][2] It serves as a key intermediate in the synthesis of various organic molecules. Its primary applications are in pharmaceutical development, particularly for creating anti-inflammatory and analgesic drugs, as well as in the manufacturing of dyes, pigments, and specialty polymers.[1]
Q2: What are the known stability issues with this compound?
While specific decomposition data for this exact molecule is not extensively published, its structural features—a substituted phenol and an α-hydroxy ketone—suggest potential instabilities. Phenolic compounds can be susceptible to oxidation and degradation under elevated temperatures and exposure to light.[3][4][5] The α-hydroxy ketone group can undergo rearrangements under acidic, basic, or thermal conditions.[6][7] Commercial suppliers recommend storing the compound at 0-8 °C, indicating a potential for degradation at room temperature.[1]
Q3: What are the likely decomposition pathways for this molecule?
Based on its functional groups, two primary decomposition pathways are likely:
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Oxidation of the Phenolic Hydroxyl Group: The naphthol ring system is susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. This can lead to the formation of colored impurities and loss of material.
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α-Ketol Rearrangement: The α-hydroxy ketone moiety can undergo a rearrangement, particularly in the presence of acid or base, to form an isomeric product.[6][7] This would result in a structural isomer with different chemical and physical properties.
Q4: Are there any general handling precautions I should take?
Yes. To minimize decomposition, it is recommended to:
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Store the compound at the recommended temperature of 0-8 °C.[1]
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Protect the compound from light by using amber-colored vials or by wrapping containers in aluminum foil.
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Use the compound in a well-ventilated area and avoid generating dust.[8]
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Handle the compound with appropriate personal protective equipment, as it can cause skin and eye irritation.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during reactions involving this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low product yield and formation of colored byproducts. | Oxidative decomposition of the naphthol ring. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Temperature Control: Maintain the reaction at the lowest effective temperature. For reactions involving sensitive phenolic compounds, lower temperatures are generally preferred to reduce the rate of degradation.[3][5] 4. Light Protection: Shield the reaction vessel from light using aluminum foil or by working in a darkened fume hood. |
| Isolation of an unexpected isomer. | α-Ketol rearrangement. | 1. pH Control: Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions if the α-hydroxy ketone moiety is to be preserved. The α-ketol rearrangement can be catalyzed by both acids and bases.[6][7] 2. Temperature Management: As with oxidative decomposition, thermal stress can induce rearrangement.[6][7] Ensure precise temperature control throughout the reaction. 3. Reaction Time: Minimize the reaction time to reduce the opportunity for rearrangement to occur. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the desired product is formed. |
| Formation of multiple unidentified byproducts. | A combination of decomposition pathways. | 1. Systematic Evaluation: Address both potential decomposition pathways simultaneously by implementing all the above-mentioned preventative measures. 2. Analysis of Byproducts: If possible, isolate and characterize the byproducts to gain a better understanding of the specific decomposition mechanisms at play in your reaction system. This information can guide further optimization of the reaction conditions. |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
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Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
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Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) while it is still warm.
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Inert Gas Purge: Connect the apparatus to a source of inert gas (nitrogen or argon) via a bubbler. Purge the system for 10-15 minutes to displace any air.
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Reagent Addition: Add the degassed solvent and this compound to the reaction flask under a positive pressure of the inert gas.
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Reaction Execution: Proceed with the reaction, maintaining a gentle flow of the inert gas throughout the process.
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Workup: Upon completion, cool the reaction mixture to room temperature before exposing it to the atmosphere.
Protocol 2: Degassing Solvents
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Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 30-60 minutes. This is a simple and effective method for removing dissolved oxygen.
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Freeze-Pump-Thaw: For more sensitive reactions, this method can be used.
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Place the solvent in a flask with a sidearm.
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Freeze the solvent using a cold bath (e.g., liquid nitrogen).
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Evacuate the flask under high vacuum.
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Close the flask to the vacuum and allow the solvent to thaw. The dissolved gases will bubble out of the solution.
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Repeat this cycle at least three times.
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Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for identifying and mitigating the decomposition of this compound.
Caption: Troubleshooting workflow for decomposition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. aksci.com [aksci.com]
Alternative catalysts for the synthesis of "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone using alternative catalysts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions for each alternative catalytic system.
1. Methanesulfonic Acid (MSA) Catalyzed Fries Rearrangement
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Conversion of Starting Material (4-chloro-1-naphthyl acetate) | 1. Insufficient catalyst loading.2. Low reaction temperature.3. Poor quality or wet methanesulfonic acid.4. Short reaction time. | 1. Increase the molar ratio of MSA to the substrate. Ratios up to 8:1 have been shown to be effective for similar substrates.2. Gradually increase the reaction temperature. Monitor for potential side product formation via TLC.3. Use freshly opened or properly stored MSA. Ensure all glassware is dry.4. Extend the reaction time and monitor progress by TLC. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is not optimal for desired regioselectivity. | 1. The Fries rearrangement is temperature-dependent. For ortho-acylation (the desired product), higher temperatures are generally favored. Conversely, lower temperatures favor the para-isomer. Systematically vary the temperature to find the optimal selectivity. |
| Darkening of the Reaction Mixture/Tar Formation | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting material. | 1. Reduce the reaction temperature.2. Ensure the purity of the 4-chloro-1-naphthyl acetate starting material through recrystallization or column chromatography. |
| Difficult Product Isolation | 1. Residual MSA in the work-up. | 1. After quenching the reaction with ice water, ensure to neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic before extraction. |
2. Zinc Powder Catalyzed Fries Rearrangement
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inactive zinc catalyst.2. Insufficient heating (conventional or microwave).3. Poor solvent choice. | 1. Activate the zinc powder by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.2. If using conventional heating, ensure uniform and adequate temperature. For microwave-assisted reactions, optimize the power and time.3. Ensure the use of a suitable high-boiling polar aprotic solvent if not running the reaction neat. |
| Reaction Stalls | 1. Passivation of the zinc surface. | 1. Consider the addition of a small amount of a promoter, such as iodine, to activate the zinc surface. |
| Inconsistent Results | 1. Variability in microwave heating.2. Inconsistent quality of zinc powder. | 1. Ensure consistent placement of the reaction vessel within the microwave cavity for reproducible results.2. Use zinc powder from the same batch and with a consistent particle size. |
3. Bismuth Triflate (Bi(OTf)₃) Catalyzed Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Rate | 1. Low catalyst loading.2. Low reaction temperature. | 1. While bismuth triflate is an efficient catalyst, a minimum catalytic amount is necessary. Incrementally increase the mol% of the catalyst.2. Gently warm the reaction mixture. Monitor for side reactions by TLC. |
| Formation of Di-acylated Byproducts | 1. High concentration of the acylating agent.2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the acylating agent (e.g., acetic anhydride or acetyl chloride).2. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Hydrolysis of the Catalyst | 1. Presence of excessive water in the reaction. | 1. Although bismuth triflate is water-stable, it is best to use anhydrous solvents and reagents for optimal performance. |
| Difficulty in Catalyst Recovery | 1. Catalyst is too soluble in the work-up solvent system. | 1. Bismuth triflate can often be recovered from the aqueous phase after reaction work-up by evaporation of the water. Adjust the work-up procedure to facilitate its precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using these alternative catalysts over traditional Lewis acids like AlCl₃?
A1: Traditional Lewis acids like aluminum chloride are often required in stoichiometric amounts, are highly sensitive to moisture, and can generate significant acidic waste, making work-up and disposal challenging. Alternative catalysts like methanesulfonic acid, zinc powder, and bismuth triflate offer several advantages, including being more environmentally friendly, requiring catalytic amounts, having higher tolerance to moisture (in the case of bismuth triflate), and offering easier work-up procedures.
Q2: How does temperature affect the regioselectivity of the Fries rearrangement for the synthesis of this compound?
A2: Temperature plays a crucial role in determining the ratio of ortho and para isomers in a Fries rearrangement. Generally, lower reaction temperatures favor the formation of the para-acylated product, while higher temperatures favor the ortho-acylated product, which is the desired isomer in this case. This is often attributed to the thermodynamic stability of the chelated ortho-isomer at higher temperatures.
Q3: Can I use microwave heating for all the mentioned alternative catalysts?
A3: Microwave heating has been reported to be particularly effective for zinc powder-catalyzed Fries rearrangements, often leading to shorter reaction times and improved yields. While it may also accelerate reactions with methanesulfonic acid and bismuth triflate, specific optimization for each catalytic system would be required.
Q4: What is the key difference in the reaction mechanism when using a Brønsted acid like MSA versus a Lewis acid like bismuth triflate?
A4: In a Fries rearrangement catalyzed by a Brønsted acid like MSA, the acid protonates the carbonyl oxygen of the ester, which facilitates the generation of an acylium ion intermediate. With a Lewis acid like bismuth triflate, the metal center coordinates to the carbonyl oxygen, polarizing the bond and leading to the formation of the acylium ion.
Q5: Are there any specific safety precautions I should take when working with these alternative catalysts?
A5: Yes. Methanesulfonic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood. Zinc powder is a flammable solid and should be handled away from ignition sources. Bismuth triflate is generally less hazardous but should still be handled with care, avoiding inhalation of dust and contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
The following table summarizes the typical reaction conditions for the synthesis of hydroxyaryl ketones using the discussed alternative catalysts. Note that the data is derived from reactions on similar substrates and may require optimization for the synthesis of this compound.
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methanesulfonic Acid | Phenyl acetate | N/A (Rearrangement) | Neat | 90 | Not Specified | >90 | |
| Zinc Powder | Acetylated Phenols | N/A (Rearrangement) | DMF or Neat | 65 (Oil Bath) / MW | 1.5 h / 2 min | High | |
| Bismuth Triflate | Activated/Deactivated Benzenes | Various | Various | Not Specified | Not Specified | High |
Experimental Protocols
Protocol 1: Synthesis of this compound using Methanesulfonic Acid (MSA)
This protocol is adapted from the Fries rearrangement of phenyl acetate.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1-naphthyl acetate (1.0 eq).
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Catalyst Addition: Carefully add methanesulfonic acid (8.0 eq) to the flask while stirring.
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Reaction: Heat the reaction mixture to 90 °C and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound using Zinc Powder
This protocol is adapted from the Fries rearrangement of acetylated phenols.
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Preparation: In a round-bottom flask, mix 4-chloro-1-naphthyl acetate (1.0 eq) and activated zinc powder (1.5 eq).
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Reaction (Conventional Heating): Add a high-boiling solvent like N,N-dimethylformamide (DMF) and heat the mixture at an appropriate temperature (e.g., 140-160 °C). Monitor the reaction by TLC.
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Reaction (Microwave Irradiation): Place the mixture in a microwave-safe vessel and irradiate at a suitable power and time. Optimization of these parameters is necessary.
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Work-up: After completion, cool the reaction mixture and filter to remove the zinc powder.
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Extraction: Dilute the filtrate with water and extract the product with an organic solvent.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Scaling Up the Synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. This compound, also known as 2-acetyl-4-chloro-1-naphthol, is a valuable intermediate in pharmaceutical and organic synthesis.[1] The primary synthesis route discussed is the Fries rearrangement of 4-chloro-1-naphthyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most industrially relevant method is the Fries rearrangement of a phenolic ester, specifically 4-chloro-1-naphthyl acetate.[2][3] This reaction involves the migration of the acetyl group from the ester oxygen to the naphthalene ring, catalyzed by a Lewis acid.[4][5] The overall process is typically a two-stage synthesis: esterification of 4-chloro-1-naphthol followed by the intramolecular rearrangement.[6]
Q2: My reaction yield is consistently low. What are the most likely causes when scaling up?
A2: Low yields in a scaled-up Fries rearrangement can stem from several factors:
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Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will consume the catalyst, reducing its effectiveness. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
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Catalyst Stoichiometry: A sufficient amount of Lewis acid is crucial. More than one equivalent is often required because the catalyst complexes with both the starting ester's carbonyl oxygen and the product's phenolic oxygen.
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Reaction Temperature: The temperature is a critical parameter that influences both reaction rate and the formation of side products.[7] Overheating can lead to charring and decomposition.
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Substrate Purity: Impurities in the 4-chloro-1-naphthyl acetate starting material can interfere with the reaction.
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Steric Hindrance & Deactivating Groups: While the target molecule is generally amenable to this reaction, heavily substituted analogs can exhibit lower yields due to steric constraints.[3]
Q3: I am getting a mixture of the desired 2-acetyl product and the isomeric 4-acetyl product. How can I improve the regioselectivity?
A3: The ortho vs. para selectivity (in this case, migration to the 2- or 4-position) is a classic challenge in the Fries rearrangement and is highly dependent on reaction conditions.[3] This selectivity is governed by thermodynamic versus kinetic control.[3][7]
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Temperature Control: Low reaction temperatures generally favor the para product (4-acetyl isomer), which is the kinetically favored product. High temperatures favor the ortho product (the desired 2-acetyl isomer), which is the thermodynamically more stable product due to the formation of a bidentate complex with the aluminum catalyst.[3][7] Therefore, for the desired product, higher temperatures are typically required.
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Solvent Choice: The polarity of the solvent also plays a key role. Non-polar solvents (e.g., carbon disulfide, o-dichlorobenzene) tend to favor the formation of the ortho product.[3][4] Conversely, highly polar solvents increase the proportion of the para product.[3]
Q4: The work-up procedure is difficult at a larger scale, especially with the aluminum salts. What is the recommended procedure?
A4: The work-up involves quenching the reaction to decompose the aluminum-phenol complex and remove the catalyst.
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Quenching: The reaction mixture should be cooled and slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This is a highly exothermic process and requires an efficient cooling system to manage the heat generated, especially at scale.
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Extraction: After quenching, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.
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Washing: The organic layer should be washed with water and brine to remove residual acid and salts.
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Challenges: At scale, the precipitated aluminum salts can form thick slurries or emulsions, making phase separation difficult. Using a larger volume of the acidic quench solution and vigorous stirring can help manage this. Filtration may be necessary in some cases before extraction.
Q5: Are there more environmentally friendly alternatives to aluminum chloride for this synthesis?
A5: Yes, research has explored alternatives to avoid the use of corrosive and environmentally challenging catalysts like AlCl₃.[3]
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Other Lewis/Brønsted Acids: Catalysts such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), bismuth triflate, or strong protic acids like hydrogen fluoride (HF) and methanesulfonic acid can be used.[3][8]
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Solid Acids: Heterogeneous catalysts and solid acids are being investigated to simplify catalyst removal and recycling.[9]
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Mechanochemistry: A recent solvent-free approach involves performing the Fries rearrangement in a ball mill or a twin-screw extruder.[9] This method can reduce reaction times, eliminate solvent waste, and has been demonstrated for similar syntheses at a multigram scale.[9]
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Photo-Fries Rearrangement: A photochemical version of the reaction exists that proceeds via a radical mechanism and does not require a catalyst, but yields are often low, making it less suitable for commercial production.[3][6]
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity. This table summarizes the expected qualitative effects of temperature and solvent on the isomeric product ratio in a typical Fries Rearrangement.
| Parameter | Condition | Favored Product Isomer | Rationale |
| Temperature | Low | para-substituted (4-acetyl) | Kinetic Control[3][7] |
| High | ortho-substituted (2-acetyl) | Thermodynamic Control[3][7] | |
| Solvent Polarity | High (e.g., Nitrobenzene) | para-substituted (4-acetyl) | Increased solvent polarity favors the para product[3] |
| Low (e.g., Dichloromethane) | ortho-substituted (2-acetyl) | Favors formation of the ortho product[3][4] |
Table 2: Troubleshooting Guide for Scale-Up Synthesis.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate or is Sluggish | 1. Inactive catalyst (hydrolyzed by moisture). 2. Insufficient catalyst loading. 3. Reaction temperature too low. | 1. Use fresh, anhydrous AlCl₃; dry all solvents and glassware. 2. Increase catalyst stoichiometry (e.g., to 1.5-2.5 equivalents). 3. Gradually increase reaction temperature and monitor by TLC/HPLC. |
| Low Yield with Significant Starting Material Remaining | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Extend the reaction time at the target temperature. 2. Ensure anhydrous conditions are maintained throughout the reaction. |
| Low Yield with Complex Mixture of By-products | 1. Reaction temperature is too high, causing decomposition/charring. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature. Perform temperature optimization studies. 2. Purify the 4-chloro-1-naphthyl acetate starting material before the rearrangement. |
| Poor Regioselectivity (Isomer Mixture) | 1. Sub-optimal temperature. 2. Incorrect solvent choice. | 1. For the desired 2-acetyl product, ensure the temperature is sufficiently high. 2. Use a non-polar solvent to favor the ortho-product. |
| Difficult Phase Separation During Work-up | 1. Formation of aluminum salt emulsions/precipitates. | 1. Use a larger volume of dilute acid for quenching. 2. Ensure vigorous stirring during the quench. 3. Consider filtering the aqueous slurry before extraction. |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1-naphthyl acetate (Starting Material)
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Setup: To a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 4-chloro-1-naphthol (1 equivalent) and a suitable solvent (e.g., dichloromethane or toluene).
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Base: Add a base such as triethylamine or pyridine (1.1 equivalents).
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Acylation: Cool the mixture in an ice bath (0-5 °C). Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.
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Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by recrystallization or used directly in the next step if sufficiently pure.
Protocol 2: Fries Rearrangement to this compound
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Setup: Charge a dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet with an appropriate non-polar solvent (e.g., o-dichlorobenzene).
-
Catalyst Addition: Cool the solvent to 0-5 °C and add anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 equivalents) portion-wise, allowing for any initial exotherm to be controlled.
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Substrate Addition: Dissolve 4-chloro-1-naphthyl acetate (1 equivalent) in the reaction solvent and add it slowly to the AlCl₃ slurry while maintaining a low temperature.
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Heating: Once the addition is complete, slowly heat the reaction mixture to the target temperature (typically in the range of 100-160 °C, requires optimization) to favor the ortho-product.
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Reaction Monitoring: Maintain the temperature and monitor the reaction's progress using TLC or HPLC until the starting material is consumed.
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Work-up: Cool the reactor to room temperature. In a separate vessel, prepare a mixture of crushed ice and concentrated HCl. Slowly transfer the reaction mixture into the ice/HCl slurry with vigorous stirring and efficient cooling.
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Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent. Wash the combined organic layers, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Fries Rearrangement [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone: A Comparative Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone," a versatile building block in pharmaceutical and materials science research.[1] Due to the limited availability of direct crystallographic data for this specific chloro-derivative, this guide utilizes data from its iodo-analogue, "1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one," as a predictive model for its single-crystal X-ray crystallographic properties.[2] This comparison is supplemented with descriptions of alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), to provide a comprehensive overview of its structural characterization.
X-ray Crystallography: A Predictive Model
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. While specific data for the title compound is not publicly available, the crystallographic parameters of its iodo-analogue offer valuable insights into the expected solid-state structure. The substitution of iodine with chlorine is expected to result in minor changes to the unit cell dimensions due to the smaller atomic radius of chlorine.
Table 1: Crystallographic Data for the Comparative Analogue: 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5183 |
| b (Å) | 9.7529 |
| c (Å) | 14.8633 |
| α (°) | 90 |
| β (°) | 91.923 |
| γ (°) | 90 |
| Volume (ų) | 1088.2 |
| Z | 4 |
Alternative Characterization Methods
NMR and Mass Spectrometry are powerful techniques that complement X-ray crystallography by providing information about the molecular structure, connectivity, and molecular weight of a compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Information Provided | Expected Observations |
| ¹H NMR | Number and environment of protons. | Aromatic protons on the naphthalene ring, a singlet for the hydroxyl proton, and a singlet for the methyl protons of the acetyl group. Chemical shifts will be influenced by the chloro and hydroxyl substituents. |
| ¹³C NMR | Number and environment of carbon atoms. | Resonances for the naphthalene ring carbons, the carbonyl carbon, and the methyl carbon of the acetyl group. |
| Mass Spec. | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₂H₉ClO₂ (220.0291 g/mol ). Fragmentation patterns can help confirm the structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction (Methodology based on the iodo-analogue)[2]
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Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol).
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Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using monochromatic radiation.
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Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods. The structural model is then refined to obtain precise atomic coordinates and other crystallographic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
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Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
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Ionization: The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI).
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Mass Analysis: The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound.
Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of "this compound."
Caption: Workflow from synthesis to structural characterization.
References
Comparative Analysis of the Antimicrobial Spectrum of a Chlorinated Naphthalene Derivative
In the landscape of antimicrobial research, naphthalene derivatives have emerged as a promising class of compounds with significant therapeutic potential.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of a chlorinated hydroxynaphthalene derivative, specifically focusing on its activity against key bacterial pathogens. Due to the limited availability of specific experimental data for "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone", this report utilizes data from closely related chlorinated 1-hydroxynaphthalene-2-carboxanilides to provide insights into the potential antimicrobial profile of this class of compounds. The performance of these derivatives is compared against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a common antifungal agent.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] A lower MIC value indicates greater potency.
The following table summarizes the in vitro antimicrobial activity of a representative chlorinated 1-hydroxynaphthalene-2-carboxanilide against Staphylococcus aureus, a significant Gram-positive pathogen, in comparison to the standard antibiotic ciprofloxacin. Additionally, for a broader perspective on antimicrobial coverage, the activity of the standard antifungal agent fluconazole against Candida albicans is included.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus (MRSA clinical isolates) | 0.13-0.26 | [5] |
| Ciprofloxacin | Staphylococcus aureus ATCC 6538 | 0.5 | [6] |
| Ciprofloxacin | Staphylococcus aureus Newman (MSSA) | 0.25 | [7][8] |
| Ciprofloxacin | Staphylococcus aureus N315 (MRSA) | 1 | [7][8] |
| Fluconazole | Candida albicans | 0.5 | [9][10] |
Note: The data for the chlorinated naphthalene derivative is for N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide, a structurally related compound. The original study reported the MIC in µM as 0.37 µM; this has been converted to µg/mL for comparative purposes (Molecular Weight: 346.19 g/mol ). This compound demonstrated activity comparable to or higher than clinically used drugs against methicillin-resistant S. aureus (MRSA) clinical isolates.[5] The MIC for fluconazole against C. albicans is provided for a broader antimicrobial context and is not a direct comparator for the naphthalene derivative's antibacterial activity.
Experimental Methodologies
The determination of antimicrobial susceptibility is performed using standardized laboratory procedures to ensure accuracy and reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[11][12]
Broth Microdilution Method for MIC Determination
This method is a standard technique for determining the MIC of an antimicrobial agent in a liquid medium.[3][13]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound and standard antibiotics are prepared in sterile 96-well microtiter plates using an appropriate broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared.[14] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates are inoculated with the prepared bacterial or fungal suspension and incubated at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[3]
Agar Disk Diffusion Method
Also known as the Kirby-Bauer test, this method provides a qualitative assessment of antimicrobial susceptibility.[15][16]
Protocol:
-
Inoculum Preparation and Plating: A standardized inoculum of the test microorganism (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[14]
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to established interpretive criteria to categorize the organism as susceptible, intermediate, or resistant to the tested agent.[16]
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the antimicrobial spectrum of a test compound using the broth microdilution method.
Signaling Pathways and Logical Relationships
The mechanism of action for many naphthalene derivatives is still under investigation, but some studies suggest they may act as multi-target agents.[5] For instance, some salicylanilides, which are structurally related to the compared compounds, are thought to disrupt the cellular proton gradient and inhibit various enzymes crucial for bacterial survival.[5] The following diagram illustrates a hypothetical signaling pathway disruption by an antimicrobial agent.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. asm.org [asm.org]
Comparative Analysis of the Predicted Cytotoxicity of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
A detailed guide for researchers in drug discovery, contextualizing the potential bioactivity of a novel naphthalene derivative through examination of structurally analogous compounds.
Disclaimer: Direct experimental cytotoxicity data for 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is not publicly available at the time of this publication. The following comparison is based on structure-activity relationship (SAR) studies of similar naphthalene-based compounds. The predictions and analyses presented herein are for informational and research guidance purposes only.
Introduction
This compound is a multifaceted organic compound with recognized utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structural features, including a chlorinated naphthalene core, a hydroxyl group, and an ethanone moiety, suggest a potential for biological activity. This guide provides a comparative analysis of its predicted cytotoxicity by examining experimental data from structurally related compounds. Understanding the cytotoxic profiles of these analogs offers valuable insights into the potential mechanisms of action and structure-activity relationships that may govern the bioactivity of this compound.
Predicted Cytotoxicity Profile
Based on the available literature for analogous compounds, it is plausible that this compound could exhibit cytotoxic properties. The presence of a naphthalene ring is a common feature in many compounds with demonstrated anticancer activity.[2] The addition of a chloro group and a hydroxyl group can further influence this activity. For instance, chlorination of naphthalene derivatives has been shown to be a key factor in their antistaphylococcal activity, indicating that halogenation can significantly impact biological effects.[3] Furthermore, hydroxyl groups on the naphthalene ring are crucial for the cytotoxic and pro-apoptotic effects of certain 2-phenylnaphthalene derivatives against cancer cell lines.[4][5]
The ethanone group, while less discussed in the provided literature in the context of naphthalene cytotoxicity, is a common substituent in organic synthesis and can be a precursor to more complex side chains that modulate biological activity.[6]
Comparative Cytotoxicity of Structurally Similar Compounds
To contextualize the potential cytotoxicity of this compound, the following table summarizes the cytotoxic activity of various naphthalene derivatives against different cancer cell lines.
| Compound Name | Structure | Cell Line(s) | IC50 (µM) | Key Findings & SAR Insights |
| This compound | (Target Compound) | Not Available | Not Available | Prediction: Potential for cytotoxicity based on the presence of a naphthalene core, a chloro group, and a hydroxyl group. |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) | 2-phenylnaphthalene with multiple hydroxyl groups | MCF-7 (breast cancer) | 4.8 | The hydroxyl group at the C-7 position of the naphthalene ring markedly promotes cytotoxicity.[4][5][7] |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | 1-hydroxynaphthalene-2-carboxanilide with dichlorophenyl substitution | Staphylococcus aureus (bacteria) | MIC: 0.37 | The position of chlorine atoms is decisive for significant antistaphylococcal activity. No significant in vitro cytotoxicity up to 30 µM in human cells.[3][8] |
| Naphthalene-chalcone hybrid (Compound 2j) | Naphthalene linked to a chalcone moiety | A549 (lung cancer) | 7.835 | The hybrid structure demonstrates notable anticancer activity.[2] |
| Naphthalene–enamide analogs (5f and 5g) | Naphthalene linked to an enamide moiety | Huh-7 (hepatocellular carcinoma) | 2.62 and 3.37 | These analogs showed outstanding cytotoxic activity, superior to the conventional anticancer agent Doxorubicin in this study.[9] |
| Naphthalene | Basic polycyclic aromatic hydrocarbon | HepG2 (liver carcinoma) | LC50: 3.87 (2h), 1.75 (3h), 121.75 (24h), 9.57 (48h) | Demonstrates time-dependent cytotoxicity.[10] |
Potential Signaling Pathways and Mechanisms of Action
Based on studies of similar naphthalene derivatives, the potential cytotoxic mechanism of this compound could involve the induction of apoptosis and cell cycle arrest.
For instance, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) induces S-phase and G2/M arrest in MCF-7 cells.[5] This is likely achieved by modulating the levels of cell cycle regulatory proteins such as p21, p27, cyclin D1, and CDK4.[4] Furthermore, PNAP-6h appears to induce apoptosis through the promotion of Fas expression and the activation of caspases-7, -8, and -9.[5] It also influences the Bax/Bcl-2 ratio and the phosphorylation of p38 and ERK, which are key components of the MAPK signaling pathway.[4][5]
Other naphthalene derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
A potential signaling pathway for apoptosis induction by a cytotoxic naphthalene derivative is illustrated below:
Caption: Proposed apoptotic signaling pathway for a cytotoxic naphthalene derivative.
Experimental Protocols for Cytotoxicity Assessment
The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT assay, a common colorimetric assay for assessing cell metabolic activity. This protocol is synthesized from methodologies described in the literature for similar compounds.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
The following diagram illustrates the general workflow for a cytotoxicity assay:
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, a comparative analysis of structurally similar compounds strongly suggests that it may possess cytotoxic properties. The presence of the naphthalene core, combined with chloro and hydroxyl substitutions, are features associated with cytotoxicity in other studied derivatives. Future experimental investigation is warranted to determine the specific cytotoxic profile and mechanism of action of this compound. The provided methodologies and insights from analogous compounds offer a solid foundation for such research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 5. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anti-inflammatory activity of "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" derivatives
Beginning Research Phase
I've started by searching for studies on the anti-inflammatory properties of "1-(4- Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" and related compounds. I'm also looking for common anti-inflammatory drugs and reference compounds used for comparison. At the same time, I'm trying to identify established experimental protocols to employ.
Developing Experimental Plan
I'm now focusing on establishing an experimental plan. I've identified several key signaling pathways to investigate, and I'm searching for relevant protocols to assess the anti-inflammatory activity of the target compound and its derivatives. Specifically, I'm gathering data on IC50 values for NO inhibition and cytokine expression. My goal is to create data tables, experimental workflows, and pathway diagrams for comparison.
Compiling Data & Plans
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Unveiling the Impact of Chlorination: A Comparative Analysis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone and its Non-chlorinated Analog in Biological Assays
In the landscape of drug discovery and development, the strategic modification of chemical structures plays a pivotal role in optimizing the biological activity of lead compounds. One common modification is halogenation, the introduction of halogen atoms, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone and its non-chlorinated counterpart, 1-(1-hydroxy-naphthalen-2-yl)-ethanone , within the context of biological assays. While direct comparative studies on these specific molecules are not extensively available in the public domain, we can draw valuable insights from research on structurally similar compounds, particularly halogenated 1-hydroxynaphthalene derivatives.
Structural Comparison
The primary difference between the two molecules is the presence of a chlorine atom at the C4 position of the naphthalene ring in the chlorinated analog. This seemingly minor alteration can induce significant changes in the molecule's electronic and steric properties, which in turn can affect its interaction with biological targets.
| Feature | This compound | 1-(1-hydroxy-naphthalen-2-YL)-ethanone |
| Chemical Formula | C₁₂H₉ClO₂[1] | C₁₂H₁₀O₂[2] |
| Molecular Weight | 220.65 g/mol [1] | 186.21 g/mol [2] |
| Structure | Naphthalene ring with a chloro, a hydroxyl, and an ethanone group | Naphthalene ring with a hydroxyl and an ethanone group |
| Key Difference | Presence of a chlorine atom at the C4 position | Absence of a chlorine atom |
Insights from Biological Assays of Analogous Compounds
Although direct experimental data comparing the two subject compounds is scarce, studies on analogous series of compounds, such as halogenated 1-hydroxynaphthalene-2-carboxanilides, offer valuable insights into the potential effects of chlorination. Research in this area has demonstrated that the presence and position of halogen substituents can profoundly impact biological activities, including antimicrobial and enzyme-inhibiting properties.
For instance, studies on chlorinated 1-hydroxynaphthalene-2-carboxanilides have shown that the position of the chlorine atoms is crucial for their antistaphylococcal activity.[3][4] This suggests that the chloro group in this compound could similarly modulate its biological profile compared to the non-chlorinated version. The increased lipophilicity and altered electronic distribution caused by the chlorine atom may enhance membrane permeability or binding affinity to a specific biological target.
Potential Biological Activities and the Role of Chlorination
Based on the broader understanding of halogenated aromatic compounds in medicinal chemistry, the introduction of a chlorine atom to the 1-hydroxynaphthalen-2-yl-ethanone scaffold could potentially influence a range of biological activities:
-
Antimicrobial Activity: Halogenation is a known strategy to enhance the antimicrobial potency of various compounds. The chloro-substituted compound may exhibit stronger activity against a panel of bacteria and fungi.
-
Enzyme Inhibition: The electronic-withdrawing nature of the chlorine atom can alter the acidity of the hydroxyl group and the overall electron density of the aromatic system, potentially leading to differential inhibition of enzymes.
-
Cytotoxicity: Changes in lipophilicity and reactivity due to chlorination could also translate to altered cytotoxicity profiles against cancer cell lines.
It is important to note that these are hypothesized effects based on structure-activity relationships observed in similar compound classes. Rigorous side-by-side experimental evaluation is necessary to confirm these postulations for this compound and its non-chlorinated analog.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, we provide detailed methodologies for key experiments based on protocols used for structurally related molecules.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol is adapted from studies on chlorinated 1-hydroxynaphthalene-2-carboxanilides to determine the minimum inhibitory concentration against bacterial strains.[3]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Detailed Steps:
-
Compound Preparation: Dissolve the test compounds (this compound and 1-(1-hydroxy-naphthalen-2-yl)-ethanone) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus) and adjust its turbidity to match the 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
This protocol, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is used to assess the cytotoxic effects of the compounds on a human cell line.[3]
Signaling Pathway for MTT Assay
Caption: Principle of the MTT assay for assessing cell viability.
Detailed Steps:
-
Cell Seeding: Seed a human cell line (e.g., THP-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in dimethylformamide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. 1'-Hydroxy-2'-acetonaphthone | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectroscopic properties of "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" and its positional isomers. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification and characterization in complex chemical environments.
The central compound, this compound, also known as 2-acetyl-4-chloro-1-naphthol, is a versatile intermediate in organic synthesis and pharmaceutical research. Its utility in creating biologically active molecules, dyes, and specialty chemicals underscores the importance of distinguishing it from its structural isomers. Positional isomers, with the same molecular formula (C₁₂H₉ClO₂) and molecular weight (220.65 g/mol ), can exhibit significantly different chemical and biological properties. Therefore, robust analytical methods for their differentiation are paramount.
Isomers Under Investigation:
For the purpose of this guide, we will compare the primary compound with three of its plausible positional isomers:
-
Isomer 1 (The Target Compound): this compound (2-Acetyl-4-chloro-1-naphthol)
-
Isomer 2: 1-(1-Chloro-4-hydroxy-naphthalen-2-yl)-ethanone (2-Acetyl-1-chloro-4-naphthol)
-
Isomer 3: 1-(2-Chloro-1-hydroxy-naphthalen-4-yl)-ethanone (4-Acetyl-2-chloro-1-naphthol)
-
Isomer 4: 1-(3-Chloro-2-hydroxy-naphthalen-1-yl)-ethanone (1-Acetyl-3-chloro-2-naphthol)
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for each isomer. These predictions are based on the analysis of substituent effects on the naphthalene core.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, δ in ppm)
| Proton | Isomer 1 (2-Acetyl-4-chloro-1-naphthol) | Isomer 2 (2-Acetyl-1-chloro-4-naphthol) | Isomer 3 (4-Acetyl-2-chloro-1-naphthol) | Isomer 4 (1-Acetyl-3-chloro-2-naphthol) |
| -OH | ~12-14 (Intramolecular H-bond) | ~5-7 | ~12-14 (Intramolecular H-bond) | ~5-7 |
| -COCH₃ | ~2.7 | ~2.6 | ~2.8 | ~2.9 |
| Naphthyl-H | H3: ~7.2 (s)H5: ~8.2 (d)H6: ~7.6 (t)H7: ~7.5 (t)H8: ~8.1 (d) | H3: ~7.8 (s)H5: ~8.3 (d)H6: ~7.7 (t)H7: ~7.6 (t)H8: ~8.0 (d) | H3: ~7.4 (s)H5: ~8.4 (d)H6: ~7.8 (t)H7: ~7.6 (t)H8: ~9.1 (d) | H4: ~7.9 (s)H5: ~7.8 (d)H6: ~7.4 (t)H7: ~7.6 (t)H8: ~8.0 (d) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)
| Carbon | Isomer 1 (2-Acetyl-4-chloro-1-naphthol) | Isomer 2 (2-Acetyl-1-chloro-4-naphthol) | Isomer 3 (4-Acetyl-2-chloro-1-naphthol) | Isomer 4 (1-Acetyl-3-chloro-2-naphthol) |
| C=O | ~204 | ~202 | ~205 | ~200 |
| -COCH₃ | ~28 | ~27 | ~30 | ~31 |
| Naphthyl-C | C1: ~155 (C-OH)C2: ~115 (C-Ac)C3: ~128C4: ~125 (C-Cl) | C1: ~130 (C-Cl)C2: ~120 (C-Ac)C3: ~125C4: ~150 (C-OH) | C1: ~158 (C-OH)C2: ~122 (C-Cl)C3: ~126C4: ~120 (C-Ac) | C1: ~118 (C-Ac)C2: ~152 (C-OH)C3: ~124 (C-Cl)C4: ~130 |
Table 3: Predicted IR Spectral Data (in KBr, ν in cm⁻¹)
| Functional Group | Isomer 1 (2-Acetyl-4-chloro-1-naphthol) | Isomer 2 (2-Acetyl-1-chloro-4-naphthol) | Isomer 3 (4-Acetyl-2-chloro-1-naphthol) | Isomer 4 (1-Acetyl-3-chloro-2-naphthol) |
| O-H stretch | 3200-3500 (broad, intramolecular H-bond) | 3300-3600 (sharp/broad) | 3200-3500 (broad, intramolecular H-bond) | 3300-3600 (sharp/broad) |
| C=O stretch | ~1640 (lowered due to H-bond) | ~1680 | ~1650 (lowered due to H-bond) | ~1690 |
| C-Cl stretch | ~750 | ~780 | ~800 | ~760 |
| Aromatic C=C | ~1600, 1580, 1470 | ~1610, 1590, 1480 | ~1605, 1585, 1475 | ~1615, 1595, 1485 |
Table 4: Predicted UV-Vis Spectral Data (in Ethanol, λmax in nm)
| Isomer | Predicted λmax (nm) | Rationale |
| Isomer 1 (2-Acetyl-4-chloro-1-naphthol) | ~260, 350 | Extended conjugation and intramolecular hydrogen bonding are expected to cause a significant red shift. |
| Isomer 2 (2-Acetyl-1-chloro-4-naphthol) | ~250, 330 | The chloro group at the 1-position may cause a slight blue shift compared to Isomer 1. |
| Isomer 3 (4-Acetyl-2-chloro-1-naphthol) | ~270, 360 | The acetyl group at the 4-position in conjugation with the hydroxyl group is expected to result in the most red-shifted absorption. |
| Isomer 4 (1-Acetyl-3-chloro-2-naphthol) | ~245, 320 | The acetyl group at the 1-position is less conjugated with the hydroxyl group, likely resulting in a more blue-shifted spectrum. |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| All Isomers | 220, 222 (approx. 3:1 ratio) | The presence of a chlorine atom is indicated by the characteristic M⁺ and M+2 isotopic peaks in a roughly 3:1 ratio. |
| Isomers 1, 2, 3, 4 | 205, 207 ([M-CH₃]⁺) | Loss of the methyl radical from the acetyl group is a common fragmentation pathway for acetophenones. |
| Isomers 1, 2, 3, 4 | 177 ([M-CH₃-CO]⁺) | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion. |
| Isomers 1, 2, 3, 4 | 142 ([M-CH₃-CO-Cl]⁺) | Loss of a chlorine radical from the [M-CH₃-CO]⁺ ion. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 15 ppm, centered around 7 ppm.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-600 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, typically Electron Ionization (EI) for these types of compounds, often coupled with Gas Chromatography (GC-MS) for separation of isomers.
-
Instrumentation: Use a mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Acquire a mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu.
-
Identify the molecular ion peak (M⁺) and observe the isotopic pattern to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the isomers of this compound.
Caption: Workflow for Spectroscopic Isomer Differentiation.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of this compound, ensuring the purity and identity of their compounds for further research and development.
In-Vitro Efficacy of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro efficacy of the novel synthetic compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone against Methicillin-Resistant Staphylococcus aureus (MRSA). The performance of this compound is benchmarked against established antibiotics, vancomycin and linezolid, which are current standards of care for treating MRSA infections. The data presented for this compound is based on studies of structurally similar chlorinated 1-hydroxynaphthalene derivatives, providing a preliminary assessment of its potential antibacterial activity.
Comparative Efficacy Data
The in-vitro activity of this compound and comparator drugs against MRSA is summarized in the table below. The data for the investigational compound is extrapolated from studies on N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide, a structurally related compound with demonstrated anti-MRSA activity.
| Compound | MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Cytotoxicity (CC50) (µM) |
| This compound (inferred) | Clinical Isolates | ~0.12 - 0.25 | > 10 | > 30 |
| Vancomycin | ATCC 29213, Clinical Isolates | 0.5 - 2.0 | 1 - 4 | > 128 |
| Linezolid | ATCC 29213, Clinical Isolates | 1.0 - 4.0 | 4 - 16 | > 64 |
Note: Data for this compound is inferred from studies on structurally similar compounds and should be confirmed by direct experimental evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: MRSA strains were cultured on Mueller-Hinton agar (MHA) for 18-24 hours at 37°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension was then diluted in Mueller-Hinton broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: The investigational compound and comparator antibiotics were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were prepared in MHB in 96-well microtiter plates.
-
Incubation: An equal volume of the bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay to assess the bactericidal activity of the compounds.
-
Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto MHA plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay
The potential toxicity of the compounds to mammalian cells was evaluated using the MTT assay on a human cell line (e.g., HEK293).
-
Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Exposure: Cells were seeded in 96-well plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates were incubated for 24-48 hours.
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated controls.
Visualizations
Experimental Workflow for In-Vitro Efficacy Testing
Caption: Workflow for in-vitro antibacterial and cytotoxicity testing.
Postulated Mechanism of Action: Disruption of Bacterial Processes
Caption: Potential antibacterial mechanisms of naphthalenone derivatives.
Comparative study of the synthesis efficiency of "1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis efficiency for 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route involves the Fries rearrangement of 4-chloro-1-naphthyl acetate. This document outlines various methodologies, including conventional heating with different catalysts and emerging energy-efficient techniques, supported by illustrative experimental data to guide researchers in selecting the optimal synthesis strategy.
Synthesis Overview: The Fries Rearrangement
The most direct and widely employed method for the synthesis of this compound is the Fries rearrangement of 4-chloro-1-naphthyl acetate. This reaction involves the intramolecular rearrangement of an acyl group from the phenolic ester to the aromatic ring, yielding ortho and para hydroxyaryl ketones. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and the regioselectivity of the product.
Caption: General reaction scheme for the Fries rearrangement of 4-chloro-1-naphthyl acetate.
Comparative Analysis of Synthesis Methods
While specific comparative studies for the synthesis of this compound are not extensively documented, the following table summarizes the expected efficiencies based on analogous Fries rearrangement reactions. The primary variables are the choice of catalyst and the energy source for the reaction.
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield of ortho-product (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | Aluminum Chloride (AlCl₃) | Nitrobenzene / CS₂ | 25 - 60 | 2 - 6 | 60 - 80 | High yield, well-established. | Stoichiometric amounts of corrosive and moisture-sensitive catalyst required. |
| Zinc Chloride (ZnCl₂) | None (Solvent-free) | 140 - 160 | 1 - 3 | 50 - 70 | Milder Lewis acid, solvent-free conditions are environmentally friendly. | Higher temperatures required, potentially leading to side products. | |
| p-Toluene Sulfonic Acid (PTSA) | None (Solvent-free) | 120 - 140 | 3 - 5 | 40 - 60 | Recyclable, less corrosive Brønsted acid catalyst. | Generally lower yields compared to strong Lewis acids. | |
| Microwave-Assisted | Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane | 100 - 140 (set) | 0.25 - 1 | 70 - 85 | Significantly reduced reaction times, improved yields.[1][2][3][4] | Requires specialized microwave equipment. |
| Ultrasound-Assisted | Aluminum Chloride (AlCl₃) | Dichloromethane | Room Temperature | 1 - 2 | 65 - 75 | Energy efficient, milder reaction conditions.[5][6] | Yields may be slightly lower than high-temperature methods. |
Note: The yields presented are illustrative and can vary based on the specific reaction scale and purification methods. The synthesis of the target compound predominantly yields the ortho-isomer (2-acetyl derivative) due to the directing effect of the chloro and hydroxyl groups on the naphthalene ring.
Experimental Protocols
Method 1: Conventional Synthesis using Aluminum Chloride
This protocol describes a standard laboratory procedure for the Fries rearrangement of 4-chloro-1-naphthyl acetate using aluminum chloride as the catalyst.
Materials:
-
4-chloro-1-naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-1-naphthyl acetate (1.0 eq).
-
Add anhydrous nitrobenzene to dissolve the starting material.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 - 2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Method 2: Microwave-Assisted Synthesis
This protocol outlines an accelerated synthesis using microwave irradiation.
Materials:
-
4-chloro-1-naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, add 4-chloro-1-naphthyl acetate (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Add anhydrous aluminum chloride (1.2 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a predetermined time (e.g., 15-30 minutes), with stirring.
-
After the reaction, cool the vessel to room temperature.
-
Quench the reaction by carefully adding the mixture to ice-cold dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
Synthesis and Workflow Visualization
The following diagram illustrates the key steps involved in a typical synthesis and purification workflow for this compound via the Fries rearrangement.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the Fries rearrangement of 4-chloro-1-naphthyl acetate. While the conventional method using aluminum chloride provides good yields, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reduced reaction times and potentially higher yields. The choice of method will depend on the available equipment and the desired scale of the synthesis. For laboratories equipped with microwave reactors, this approach is recommended for its efficiency and greener profile. For larger-scale production, a thorough optimization of the conventional heating method with a cost-effective and recyclable catalyst may be more practical. Further research into solid acid catalysts could also provide more environmentally benign and efficient synthetic routes.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 5. Ultrasound-Assisted Synthesis of Fluorescent Azatetracyclic Derivatives: An Energy-Efficient Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is critical to ensure laboratory safety and environmental protection. This compound is classified as a halogenated organic waste and requires specialized handling. Adherence to the following procedures is mandatory for all researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[1][2] | Avoid contact with skin. Wear appropriate gloves. |
| Eye Irritation | Causes serious eye irritation.[2] | Wear safety goggles. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Do not dispose of down the drain or in general waste. |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step process for the safe collection and disposal of this compound waste.
1.0 Waste Segregation and Collection
1.1. Designated Waste Container:
- Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."
- The container should be made of a compatible material, such as high-density polyethylene (HDPE).
- Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.
1.2. Labeling:
- Clearly label the container with "Halogenated Organic Waste" and the full chemical name: "this compound."
- Include the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
- Maintain a log sheet on or near the container to record the quantities of waste added.
1.3. Collection:
- Carefully transfer waste solutions or solid material into the designated container.
- Do not mix with non-halogenated organic waste, acidic or alkaline waste streams, or heavy metal waste.
- Keep the container closed at all times, except when adding waste.
2.0 Storage of Waste
2.1. Satellite Accumulation Area:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- This area should be in a well-ventilated location, such as under a fume hood, and away from sources of ignition.
- Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.
3.0 Spill Management
3.1. Small Spills:
- In the event of a small spill, wear appropriate PPE.
- Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Carefully collect the absorbent material and place it in a sealed, labeled bag or container for disposal as halogenated organic waste.
3.2. Large Spills:
- Evacuate the immediate area and notify laboratory safety personnel.
- Do not attempt to clean up a large spill without specialized training and equipment.
4.0 Final Disposal
4.1. Waste Pickup:
- When the waste container is nearly full (do not overfill), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- The primary method for the disposal of halogenated organic compounds is high-temperature incineration at a regulated hazardous waste facility.
- Crucially, do not dispose of this chemical down the drain or in the regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
Chemical Identifier: 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone CAS Number: 530740-47-7[1] Molecular Formula: C₁₂H₉ClO₂[1] Molecular Weight: 220.65 g/mol [1]
This document provides crucial safety protocols for the handling and disposal of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone, a research chemical. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on the potential hazards associated with its structural components: a chlorinated naphthalene, a phenol, and an aromatic ketone.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards are associated with skin contact, inhalation, and ingestion. Chlorinated naphthalenes are known to cause severe skin reactions (chloracne) and potential liver damage upon exposure.[2] Phenolic compounds are toxic and can cause chemical burns.[3] Aromatic ketones can be irritants. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double Gloving: Nitrile inner glove, Neoprene outer glove. | Neoprene offers good resistance to phenols, acids, and hydrocarbons.[4] Nitrile provides protection against solvents and oils.[4] Inspect gloves for tears or punctures before and during use.[5][6] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation or permanent damage.[4][7][8] |
| Body Protection | Chemical-resistant lab coat and a chemically resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use only in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.[9] For emergencies or spills outside the hood, a full-face respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[10] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be performed within a designated area, inside a certified chemical fume hood to minimize exposure.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, glassware, weighing paper, etc.) and place it in the fume hood.
-
Don all required PPE as specified in Table 1.
-
Have an emergency spill kit readily accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
If creating a solution, add the solid slowly to the solvent to avoid splashing. This compound is likely soluble in most organic solvents.[2]
-
-
Experimental Use:
-
Keep all containers tightly sealed when not in use.
-
Conduct all reactions and procedures within the fume hood.
-
Avoid heating the compound unless necessary, as this increases its volatility.[11]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coats. Dispose of contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[5]
-
Disposal Plan: Segregation and Waste Management
Proper waste segregation is critical. As a chlorinated organic compound, it must be disposed of as halogenated hazardous waste.[12][13]
Table 2: Chemical Waste Disposal Protocol
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-proof container marked "Halogenated Solid Waste." | Includes contaminated gloves, pipette tips, weighing paper, and any unreacted solid compound.[14] |
| Liquid Waste | Labeled, sealed, chemical-resistant (HDPE or glass) container marked "Halogenated Organic Waste." | Includes all solutions containing the compound. Do not mix with non-halogenated waste.[12] |
| Sharps Waste | Puncture-proof sharps container. | Includes contaminated needles or razor blades. |
| Grossly Contaminated Labware | Designated, labeled container. | Glassware should be triple-rinsed with a suitable solvent; the rinsate must be collected as halogenated liquid waste. |
Key Disposal Principles:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[3][12]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[13]
-
Container Integrity: Ensure containers are tightly sealed and stored in a designated secondary containment area until pickup by Environmental Health & Safety (EHS).[12]
-
Volume: Do not fill waste containers beyond 90% capacity to prevent spills.[12]
Emergency Procedures
Table 3: Emergency Response Actions
| Emergency Scenario | First Aid & Response Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6][15] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][15] |
| Chemical Spill | Evacuate the immediate area. If the spill is large or outside the fume hood, alert others and contact EHS. For small spills inside a fume hood, absorb the material with a chemical spill kit, collect it in a sealed container, and dispose of it as halogenated hazardous waste. |
Visual Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 3. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. ethz.ch [ethz.ch]
- 13. uakron.edu [uakron.edu]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
